N-Z-L-proline methyl ester
Descripción
The exact mass of the compound (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYEDXWEDWCNJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350807 | |
| Record name | 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5211-23-4 | |
| Record name | 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5211-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of N-Z-L-proline Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for N-Z-L-proline methyl ester, a key building block in peptide synthesis and drug development. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive reference for the characterization of this compound.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. This data is compiled from spectral databases and analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | C₆H₅- |
| ~5.15 | s | 2H | -CH₂-Ph |
| ~4.30 | dd | 1H | α-CH |
| ~3.65 | s | 3H | -OCH₃ |
| ~3.50 | m | 2H | δ-CH₂ |
| ~2.15 | m | 1H | β-CH₂ |
| ~1.90 | m | 3H | β'-CH₂ and γ-CH₂ |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | C=O (ester) |
| ~154.5 | C=O (carbamate) |
| ~136.5 | C (aromatic, quaternary) |
| ~128.4 | CH (aromatic) |
| ~127.8 | CH (aromatic) |
| ~127.7 | CH (aromatic) |
| ~67.0 | -CH₂-Ph |
| ~58.5 | α-CH |
| ~52.0 | -OCH₃ |
| ~46.5 | δ-CH₂ |
| ~29.0 | β-CH₂ |
| ~24.0 | γ-CH₂ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2950, 2875 | Medium | Aliphatic C-H Stretch |
| ~1745 | Strong | C=O Stretch (Ester) |
| ~1700 | Strong | C=O Stretch (Carbamate) |
| ~1495, 1455 | Medium | Aromatic C=C Stretch |
| ~1420 | Medium | C-N Stretch |
| ~1210 | Strong | C-O Stretch (Ester) |
| ~700, 750 | Strong | Aromatic C-H Bend |
Mass Spectrometry (MS) Data
The expected molecular weight of this compound (C₁₄H₁₇NO₄) is 263.29 g/mol .[1][2][3] Electron ionization mass spectrometry would likely show the following major fragments:
| m/z | Proposed Fragment |
| 263 | [M]⁺ |
| 204 | [M - COOCH₃]⁺ |
| 160 | [M - CH₂Ph]⁺ |
| 108 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 70 | [Proline fragment]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and the desired spectral resolution. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small drop of neat this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction to the spectrum. Identify and label the significant absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization and Analysis: Ionize the sample using a standard electron energy of 70 eV. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition and Interpretation: Record the mass spectrum, which plots the relative abundance of ions versus their m/z values. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physical Properties of N-Z-L-proline Methyl Ester: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-Z-L-proline methyl ester (also known as N-benzyloxycarbonyl-L-proline methyl ester or N-Cbz-L-proline methyl ester), with a specific focus on its solubility in various solvents and its stability under different environmental conditions. The information presented herein is crucial for the handling, formulation, and development of this compound in research and pharmaceutical applications.
Solubility Profile
Quantitative Solubility Data
The following table summarizes the available solubility data. It is important to note that much of this data is derived from closely related N-protected proline derivatives, such as N-Boc-L-proline and N-Cbz-D-proline. Therefore, these values should be considered as estimates, and experimental verification for this compound is highly recommended.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Data Source/Analogue |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100[1] | This compound |
| Dimethylformamide (DMF) | Not Specified | ~20 | Analogue: N-Boc-L-proline[2] |
| Ethanol | Not Specified | ~15 | Analogue: N-Boc-L-proline[2] |
| Methanol | Not Specified | Slightly Soluble | Analogue: N-Cbz-D-proline[3] |
| Chloroform | Not Specified | Slightly Soluble | Analogue: N-Cbz-D-proline[3] |
| Water | Not Specified | Partially Soluble | Analogue: N-Cbz-D-proline[3] |
| Aqueous Buffers (e.g., PBS pH 7.2 with 1:6 DMF) | Not Specified | ~0.14 | Analogue: N-Boc-L-proline[2] |
| Toluene | Not Specified | Suggested as a solvent | Analogue: N-Cbz-L-proline |
| tert-Butanol/DMF Mixture | Not Specified | Suggested as a solvent | Analogue: N-Cbz-L-proline |
Experimental Protocol: Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the sample by HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and use in various applications. Degradation can lead to loss of potency and the formation of impurities.
Summary of Stability Data
The following table summarizes the known stability information for this compound.
| Condition | Recommendation/Observation | Source |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | [4] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
| Hydrolysis | The related L-proline methyl ester undergoes hydrolysis. |
Potential Degradation Pathways
This compound has two primary functional groups susceptible to degradation: the methyl ester and the benzyloxycarbonyl (Cbz or Z) protecting group. The principal degradation pathways are likely to be hydrolysis of these groups, which can be catalyzed by acidic or basic conditions, and may also be influenced by temperature and light.
-
Ester Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester can hydrolyze to form N-Z-L-proline and methanol. This reaction is typically faster under basic conditions.
-
Carbamate Hydrolysis: The benzyloxycarbonyl group can be cleaved under more forcing acidic conditions (e.g., HBr in acetic acid) or by catalytic hydrogenolysis to yield L-proline methyl ester and toluene (from the benzyl group). Under strong basic conditions, the carbamate can also be hydrolyzed.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to decarboxylation or other fragmentation pathways.
-
Photodegradation: Exposure to UV light may promote the formation of radical species, leading to a variety of degradation products.
Caption: Proposed Degradation Pathways for this compound.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for quantifying the decrease of the active compound and the increase of degradation products over time.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
HPLC system with a photodiode array (PDA) or UV detector
-
Reversed-phase C18 column
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
pH meter
-
Thermostatically controlled oven and photostability chamber
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a dilute solution of HCl (e.g., 0.1 M) and heat (e.g., 60°C) for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a dilute solution of NaOH (e.g., 0.1 M) and keep at room temperature or heat gently. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of H2O2 (e.g., 3%).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
-
Method Development:
-
Analyze the stressed samples by HPLC. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.
-
Optimize chromatographic parameters such as the mobile phase composition (organic solvent, buffer, pH), column type, temperature, and gradient elution profile.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Peak purity analysis using a PDA detector should be performed to ensure that the parent peak is free from any co-eluting impurities in the stressed samples.
-
Caption: Workflow for Stability-Indicating HPLC Method Development.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided information, based on analogous compounds and established analytical principles, offers a robust starting point for researchers and drug development professionals. It is imperative to conduct experimental verification of these properties for any specific application to ensure the quality, safety, and efficacy of the final product. The detailed experimental protocols and logical workflows presented herein serve as a guide for these essential characterization studies.
References
Literature review on the discovery and synthesis of N-Z-L-proline methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Z-L-proline methyl ester, a cornerstone derivative of the amino acid L-proline, serves as a critical building block in the landscape of peptide synthesis and drug development. Its discovery is intrinsically linked to the pioneering work of Max Bergmann and Leonidas Zervas in the 1930s, who introduced the benzyloxycarbonyl (Z or Cbz) protecting group, revolutionizing the controlled assembly of peptides.[1][2] This technical guide provides a comprehensive review of the discovery and various synthetic methodologies for this compound, presenting detailed experimental protocols, comparative quantitative data, and visual workflows to aid in its practical application.
Discovery and Historical Context
The journey to this compound begins with the advent of the benzyloxycarbonyl protecting group. Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge due to the difficulty in selectively protecting the amino group of one amino acid while activating the carboxyl group for amide bond formation. In 1932, Max Bergmann and Leonidas Zervas introduced benzyl chloroformate (also known as Z-chloride) for the N-protection of amino acids.[2] This "carbobenzoxy" method allowed for the formation of a stable urethane linkage that could be cleaved under mild hydrogenolysis conditions, leaving the newly formed peptide bond intact.[2]
While the seminal 1932 paper by Bergmann and Zervas laid the theoretical and practical groundwork, the synthesis of N-benzyloxycarbonyl-L-proline was a direct and early application of their method.[1][2] The subsequent esterification to its methyl ester derivative was a logical progression, facilitating its use in solution-phase peptide synthesis by protecting the C-terminus. This derivative provided a stable, readily purifiable intermediate for peptide coupling reactions.
Physicochemical Properties
This compound is a colorless oil at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO₄ | [3] |
| Molecular Weight | 263.29 g/mol | [3] |
| Density | 1.175 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.5217 | [3][4] |
| Optical Activity ([α]22/D) | -36.8° (neat) | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
| CAS Number | 5211-23-4 | [3] |
Synthetic Methodologies
The synthesis of this compound can be broadly approached via two primary routes:
-
Route A: N-protection of L-proline followed by esterification.
-
Route B: Esterification of L-proline followed by N-protection.
This section details the experimental protocols for these key synthetic transformations.
Route A: N-Protection Followed by Esterification
This is a widely employed method that begins with the protection of the secondary amine of L-proline.
Experimental Protocol:
-
Dissolve L-proline (e.g., 10.0 g, 87 mmol) in a 2 M sodium hydroxide solution (40 mL) and cool the solution to 0-5 °C in an ice-water bath.[5]
-
With vigorous stirring, add benzyl chloroformate (Z-Cl) (e.g., 20.5 g, 120 mmol) portion-wise over 30 minutes, maintaining the temperature between 0-5 °C.[5]
-
After the addition is complete, remove the ice bath and continue stirring for an additional 30 minutes, allowing the reaction mixture to warm to room temperature.[5]
-
Acidify the mixture to Congo red with concentrated hydrochloric acid.
-
Extract the resulting oil with ethyl acetate.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Z-L-proline. The crude product can be further purified by recrystallization.
Note: Diazomethane is toxic and explosive, and should be handled with extreme caution by trained personnel using appropriate safety measures.
Experimental Protocol:
-
Dissolve N-Z-L-proline (0.047 mol) in a mixture of dioxane and ether.
-
Add an ethereal solution of diazomethane at 0 °C until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
The reaction is typically rapid and proceeds via a nucleophilic attack of the carboxylate on the protonated diazomethane.[6][7]
-
Carefully quench any excess diazomethane with a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by chromatography.
Experimental Protocol:
-
This method is analogous to the esterification of unprotected amino acids. Suspend N-Z-L-proline in anhydrous methanol at a low temperature (e.g., -10 °C to 0 °C).
-
Slowly add thionyl chloride (SOCl₂) dropwise. The thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification.
-
After the addition, the reaction mixture is typically refluxed for several hours.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
Route B: Esterification Followed by N-Protection
This alternative route begins with the synthesis of L-proline methyl ester hydrochloride.
Experimental Protocol:
-
Suspend L-proline (e.g., 10 mmol) in anhydrous methanol (50 mL) and cool to 0 °C.[8]
-
Slowly add thionyl chloride (10 mmol) to the cooled suspension.[8]
-
Reflux the resulting mixture for approximately 9 hours.[8]
-
After cooling, evaporate the methanol under reduced pressure.
-
Triturate the residue with diethyl ether to remove excess reagents and byproducts.
-
The crude L-proline methyl ester hydrochloride can be purified by recrystallization from a mixture of methanol and ether to yield a white solid.[8]
Experimental Protocol:
-
Dissolve L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane or a mixture of water and an organic solvent.
-
Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride and free the secondary amine.
-
Cool the mixture in an ice bath and add benzyl chloroformate dropwise while maintaining the temperature and pH.
-
After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Dry the organic layer and concentrate under reduced pressure to obtain this compound.
Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| A1 | L-Proline | Benzyl chloroformate, Diazomethane | High | Good to Excellent | High yield for esterification. | Use of highly toxic and explosive diazomethane. |
| A2 | L-Proline | Benzyl chloroformate, Thionyl chloride/Methanol | Good | Good | Avoids diazomethane. | Harsh reaction conditions (reflux), potential for side reactions. |
| B | L-Proline | Thionyl chloride/Methanol, Benzyl chloroformate | Good to Excellent | Good | L-proline methyl ester hydrochloride is a stable, crystalline solid. | Requires an additional neutralization step before N-protection. |
Visualization of Synthetic Workflows
The following diagrams illustrate the primary synthetic pathways to this compound.
Conclusion
This compound remains an indispensable tool in organic and medicinal chemistry. Its synthesis, stemming from the foundational principles of amino acid protection developed by Bergmann and Zervas, can be achieved through multiple reliable routes. The choice of a specific synthetic pathway often depends on the scale of the reaction, available reagents, and safety considerations, particularly concerning the use of diazomethane. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make informed decisions for the efficient synthesis of this versatile proline derivative.
References
- 1. Page loading... [guidechem.com]
- 2. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]
- 3. N-Z- L -proline methyl ester 97 5211-23-4 [sigmaaldrich.com]
- 4. N-CARBOBENZYLOXY-L-PROLINE METHYL ESTER | 5211-23-4 [chemicalbook.com]
- 5. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. ijcrr.com [ijcrr.com]
Conformational Landscape of L-proline Methyl Ester and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique cyclic structure of the amino acid proline imposes significant conformational constraints on the polypeptide backbone, influencing protein folding, structure, and function. L-proline methyl ester and its derivatives serve as fundamental models for understanding these conformational preferences. This technical guide provides a comprehensive analysis of the conformational landscape of L-proline methyl ester (ProOMe) and its N-acetylated derivative (AcProOMe), integrating experimental data and theoretical calculations to offer a detailed perspective for researchers in chemistry, biology, and drug development.
Core Conformational Equilibria
The conformational flexibility of L-proline methyl ester and its derivatives is primarily governed by two key structural features: the puckering of the five-membered pyrrolidine ring and, in N-acylated derivatives, the cis-trans isomerization of the newly formed amide bond.
Pyrrolidine Ring Puckering in L-proline Methyl Ester
The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo and Cγ-exo.[1] In the endo pucker, the Cγ atom is displaced from the plane of the ring on the same side as the carboxyl group, while in the exo pucker, it is displaced on the opposite side.[1] These puckering states are crucial as they influence the overall shape of the molecule and its potential interactions.
Theoretical calculations, specifically using ωB97XD and MP2 methods with 6-311++G(d,p) and aug-cc-pVDZ basis sets, have identified seven unique low-energy conformers of ProOMe.[1] Among these, the Cγ-endo and a Cγ-exo/Cδ-endo twist conformation are found to be very close in energy, suggesting a dynamic equilibrium between these forms.[1] The stability of these conformers can be influenced by intramolecular hydrogen bonds, for instance, between the imino hydrogen and the carbonyl or ester oxygens.[1]
Caption: Pyrrolidine ring puckering equilibrium in L-proline.
Cis-Trans Isomerization in N-Acetyl-L-proline Methyl Ester
The introduction of an N-acetyl group to ProOMe creates an amide bond that can exist in either a cis or trans conformation. This isomerization is a critical factor in the conformational behavior of proline-containing peptides and proteins.[2][3] The steric constraints imposed by the pyrrolidine ring reduce the energy difference between the cis and trans isomers compared to other amino acids.[2]
The conformational equilibrium of AcProOMe is governed by a combination of hyperconjugative and steric effects.[4][5] The solvent environment also plays a role, with polar solvents potentially favoring one isomer over the other.[2] For instance, in N-acetyl-L-proline-N',N'-dimethylamide, a model for polyproline, the polyproline II structure with a trans prolyl peptide bond is dominant in both the gas phase and in solution.[6]
References
- 1. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]
- 2. Investigation of the cis – trans structures and isomerization of oligoprolines by using Raman spectroscopy and density functional theory calculations: ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05746K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Z-L-proline Methyl Ester: A Technical Guide for Safe Handling, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, storage, and handling information for N-Z-L-proline methyl ester, a key building block in peptide synthesis and drug development. This document outlines the necessary precautions and procedures to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound, also known as N-Benzyloxycarbonyl-L-proline methyl ester, is a derivative of the amino acid L-proline. The benzyloxycarbonyl (Z) group protects the amine functionality, while the methyl ester protects the carboxylic acid group, making it a valuable reagent for controlled peptide bond formation.
| Property | Value |
| CAS Number | 5211-23-4 |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.220 ± 0.06 g/cm³[1] |
Safety Information
Understanding the potential hazards of this compound is crucial for its safe handling. The following table summarizes the key safety information.
| Hazard Category | Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Category 2 | P280, P305+P351+P338, P337+P313 |
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
Storage and Handling
Proper storage and handling are essential to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel.
Storage Conditions
| Form | Storage Temperature | Duration |
| Pure Form | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Store in a well-ventilated place and keep the container tightly closed.
Handling Procedures
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Experimental Protocols
This compound is a key intermediate in the synthesis of more complex molecules, particularly peptides. The following protocols outline the synthesis of N-Z-L-proline and its subsequent esterification and use in peptide coupling.
Synthesis of N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)
This procedure details the protection of the amino group of L-proline using benzyl chloroformate.
Materials:
-
L-proline
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolve L-proline in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Simultaneously add benzyl chloroformate and a solution of sodium hydroxide in portions, maintaining the temperature below 5 °C and the pH between 9 and 10.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid, leading to the precipitation of the product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-Benzyloxycarbonyl-L-proline as a white solid.[1]
Synthesis of this compound
The esterification of N-Z-L-proline can be achieved using various methods. A common laboratory-scale procedure involves the use of methanol and a catalyst like thionyl chloride or by generating methyl ester in situ during peptide coupling.
A general procedure for the esterification of N-protected amino acids is as follows:
Materials:
-
N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or other suitable esterification reagent
-
Inert solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend Z-Pro-OH in anhydrous methanol under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain this compound.
Use in Peptide Coupling: Synthesis of a Dipeptide
This protocol details the coupling of Z-Pro-OH with another amino acid ester (e.g., L-alanine methyl ester) to form a dipeptide. This compound would be used in a similar fashion if it were the C-terminal residue being coupled to an N-protected amino acid.
Materials:
-
N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)
-
L-Alanine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine or other non-nucleophilic base
-
Dichloromethane (anhydrous)
-
1N HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Z-Pro-OH and HOBt in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add DCC.
-
In a separate flask, suspend L-alanine methyl ester hydrochloride in dichloromethane and add N-methylmorpholine to neutralize the hydrochloride salt.
-
Add the solution of L-alanine methyl ester to the activated Z-Pro-OH solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the dipeptide.[1]
Visualizations
The following diagrams illustrate the synthesis workflow of this compound and its application in solid-phase peptide synthesis.
Caption: Synthesis workflow for this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N-Z-L-proline.
References
Unveiling the Potential: A Technical Guide to N-Z-L-proline Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Z-L-proline methyl ester, a derivative of the amino acid proline, is a versatile building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. While its primary role has been established as a crucial intermediate, a comprehensive exploration of its intrinsic biological activities remains a nascent field of investigation. This technical guide consolidates the available information on this compound, focusing on its synthesis and juxtaposing the known biological activities of its parent compound, N-benzyloxycarbonyl-L-proline, and other closely related proline derivatives. The absence of extensive biological data on the methyl ester necessitates a speculative approach to its potential activities, drawing parallels from structurally similar molecules. This guide aims to provide a foundational resource for researchers interested in exploring the untapped therapeutic potential of this compound.
Introduction
This compound, chemically known as methyl (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylate, is a protected amino acid derivative. The presence of the benzyloxycarbonyl (Z or Cbz) group on the nitrogen atom and the methyl ester at the carboxylic acid terminus renders the proline moiety suitable for various chemical transformations, most notably in the stepwise construction of peptide chains. Its utility in preventing unwanted side reactions during peptide coupling is well-documented.
Despite its widespread use in synthesis, direct investigations into the pharmacological properties of this compound are notably scarce in publicly available literature. However, the biological activities exhibited by its parent acid, N-benzyloxycarbonyl-L-proline, and other proline analogs suggest that the methyl ester could possess latent therapeutic properties. This guide will delve into these potential activities, providing a theoretical framework to stimulate further experimental inquiry.
Synthesis of this compound
The synthesis of this compound is typically achieved through two main strategies: protection of L-proline followed by esterification, or esterification of L-proline followed by protection. A common laboratory-scale preparation involves the esterification of N-benzyloxycarbonyl-L-proline.
Experimental Protocol: Esterification of N-benzyloxycarbonyl-L-proline
This protocol describes a general method for the methyl esterification of N-Z-L-proline.
Materials:
-
N-benzyloxycarbonyl-L-proline
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve N-benzyloxycarbonyl-L-proline in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirring solution. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Biological Activities
While direct evidence for the biological activity of this compound is lacking, the known activities of its parent compound and other proline derivatives provide a basis for hypothesizing its potential pharmacological profile.
Prolidase Inhibition
N-benzyloxycarbonyl-L-proline is a known inhibitor of prolidase, a manganese-dependent metalloenzyme that cleaves dipeptides with a C-terminal proline or hydroxyproline.[1] Prolidase plays a critical role in collagen metabolism and cellular growth. Its dysregulation has been implicated in various pathological conditions. Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against prolidase.
Antimicrobial Activity
N-benzyloxycarbonyl-L-proline has been reported to inhibit the growth of Pseudomonas aeruginosa.[2] The proposed mechanism involves the inhibition of collagen production, a component of the bacterial cell wall.[2] Although the methyl ester modification could alter its interaction with bacterial targets, this suggests a potential avenue for antimicrobial investigation.
Anticancer Activity
The parent compound, N-benzyloxycarbonyl-L-proline, has demonstrated efficacy against tamoxifen-resistant breast cancer cells.[2] The precise mechanism is not fully elucidated but opens the possibility for its derivatives, including the methyl ester, to be explored as potential anticancer agents.
Prolyl Endopeptidase (PEP) Inhibition
Derivatives of N-benzyloxycarbonyl-proline have been synthesized and evaluated as inhibitors of prolyl endopeptidase (PEP), a serine protease involved in the metabolism of proline-containing neuropeptides and hormones. Dysregulation of PEP activity has been linked to neurological and psychiatric disorders. The core structure of N-Z-L-proline makes its methyl ester a candidate for investigation as a PEP inhibitor.
Table 1: Summary of Biological Activities of N-Z-L-proline and Related Compounds
| Compound/Derivative Class | Biological Activity | Target/Mechanism (if known) | Quantitative Data (if available) |
| N-benzyloxycarbonyl-L-proline | Prolidase Inhibition | Competitive inhibitor of prolidase | - |
| N-benzyloxycarbonyl-L-proline | Antimicrobial | Inhibition of collagen production in P. aeruginosa | - |
| N-benzyloxycarbonyl-L-proline | Anticancer | Effective against tamoxifen-resistant breast cancer cells | - |
| N-Z-proline derivatives | Prolyl Endopeptidase Inhibition | Inhibition of serine protease activity | Varies depending on the specific derivative |
| Proline-rich peptides | Antimicrobial | Membrane disruption and intracellular targets | MIC values vary |
Experimental Protocols for Biological Evaluation (Hypothetical)
The following protocols are provided as examples of how the potential biological activities of this compound could be investigated, based on the activities of related compounds.
Prolidase Inhibition Assay
Principle: This assay measures the amount of proline released from a substrate (e.g., glycyl-L-proline) by prolidase in the presence and absence of the test compound. The released proline can be quantified using a colorimetric method with ninhydrin.
Protocol Outline:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, combine a buffered solution of purified prolidase, the substrate glycyl-L-proline, and varying concentrations of the test compound.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Add ninhydrin reagent and heat the mixture to develop a color.
-
Measure the absorbance at the appropriate wavelength (e.g., 515 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Diagram of Prolidase Inhibition Assay Workflow
Caption: Workflow for a prolidase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of the test compound against a specific bacterium, such as Pseudomonas aeruginosa.
Protocol Outline:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the compound in a 96-well microplate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth.
Cell Viability Assay (Anticancer)
Principle: This assay evaluates the effect of the test compound on the viability of cancer cells (e.g., tamoxifen-resistant breast cancer cell lines) using a colorimetric method such as the MTT assay.
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Signaling Pathways (Hypothetical)
Based on the potential biological activities, the following signaling pathways could be hypothetically modulated by this compound. These are speculative and require experimental validation.
Diagram of a Hypothetical Signaling Pathway for Prolidase Inhibition
Caption: Potential impact on prolidase-mediated pathways.
Conclusion and Future Directions
This compound is a well-established synthetic intermediate with unrealized potential as a biologically active molecule. The known pharmacological profile of its parent compound and other proline derivatives strongly suggests that it warrants investigation for activities such as prolidase inhibition, antimicrobial effects, and anticancer properties. This technical guide provides a starting point for such explorations by outlining synthetic procedures and proposing experimental frameworks for biological evaluation. Future research should focus on the systematic screening of this compound in relevant biological assays to uncover its true therapeutic potential and to elucidate its mechanisms of action. Such studies could pave the way for the development of novel therapeutics based on this readily accessible proline derivative.
References
Theoretical Insights into the Reaction Mechanisms of N-Z-L-proline Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Z-L-proline methyl ester, a key building block in peptide synthesis and various organic transformations, exhibits a rich and complex reactivity profile. Understanding the underlying mechanisms of its reactions is paramount for optimizing synthetic protocols, controlling stereochemistry, and designing novel therapeutic agents. This technical guide provides an in-depth exploration of the theoretically elucidated reaction mechanisms of this compound, leveraging computational chemistry studies to shed light on its conformational landscape, amide bond dynamics, and susceptibility to nucleophilic attack. By presenting quantitative data, detailed computational and experimental methodologies, and clear visualizations of reaction pathways, this document aims to equip researchers with the fundamental knowledge required to effectively utilize and manipulate this versatile proline derivative.
Introduction
Proline and its derivatives are unique among the proteinogenic amino acids due to the secondary amine incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity and influences the stereochemical outcome of reactions in its vicinity. The N-benzyloxycarbonyl (Z) protecting group and the methyl ester at the C-terminus of this compound further modulate its electronic and steric properties, making it a subject of considerable interest in both synthetic and medicinal chemistry.
Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of reaction mechanisms that are often difficult to discern through experimental means alone. This guide synthesizes findings from computational analyses of this compound and closely related N-acyl-L-proline esters to provide a comprehensive overview of its key reaction pathways.
Conformational Landscape and Amide Bond Rotation
The reactivity of this compound is intrinsically linked to its three-dimensional structure. The pyrrolidine ring can adopt distinct puckered conformations, and rotation around the N-Z amide bond is a critical dynamic process.
Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar and typically exists in one of two envelope or twist conformations. Theoretical calculations on related N-acetyl-L-proline methyl ester have shown that these conformers are close in energy, with the specific puckering influencing the overall shape of the molecule and the accessibility of its reactive sites.
Amide Bond Cis/Trans Isomerism
A defining feature of N-acylproline derivatives is the restricted rotation around the amide (C-N) bond, leading to the existence of cis and trans isomers. The energy barrier for this rotation is significant, typically in the range of 15-23 kcal/mol, making the two isomers distinct species at room temperature.[1] Computational studies have elucidated the transition state for this isomerization, which involves a non-planar arrangement of the amide group.
The following diagram illustrates the logical relationship in the computational study of amide bond rotation.
Caption: Workflow for the computational analysis of amide bond rotation.
Reaction Mechanisms
Ester Hydrolysis
The hydrolysis of the methyl ester group is a fundamental reaction of this compound. Theoretical studies on the neutral hydrolysis of esters suggest a mechanism involving the autoionization of water.[2][3] In this proposed pathway, a water molecule acts as a general base to assist the nucleophilic attack of another water molecule on the ester carbonyl carbon.
The diagram below outlines a plausible pathway for the base-mediated hydrolysis of the ester.
Caption: Simplified mechanism for the base-catalyzed hydrolysis of this compound.
Deprotonation at the α-Carbon
The α-proton of this compound can be abstracted by a base, leading to the formation of an enolate. This process is crucial for understanding the racemization and epimerization at the α-carbon. A study on the deprotonation of N-protonated proline methyl ester provided valuable kinetic data.[4]
| Parameter | Value | Conditions |
| Second-order rate constant for deprotonation by DO⁻ (kDO) | 5.3 ± 0.5 M⁻¹s⁻¹ | D₂O, 25 °C, I = 1.0 (KCl) |
| pKₐ of N-protonated proline methyl ester | ~21 | in water |
Table 1: Kinetic and thermodynamic data for the deprotonation of N-protonated proline methyl ester.[4]
Methodologies
Computational Protocols
Theoretical investigations of the reaction mechanisms of proline derivatives typically involve the following steps:
-
Conformational Search: Initial structures of reactants, intermediates, transition states, and products are generated and subjected to a conformational search to locate the lowest energy conformers.
-
Geometry Optimization: The geometries of all species are fully optimized using a suitable level of theory, commonly DFT with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Transition State Searching: Transition state geometries are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or eigenvector-following methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the desired reactants and products.
-
Solvation Modeling: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are often employed.
Experimental Protocols
General Procedure for Ester Hydrolysis:
-
This compound is dissolved in a suitable solvent mixture, such as methanol/water.
-
An aqueous solution of a base (e.g., LiOH or NaOH) is added dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is acidified to protonate the carboxylate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
The product is purified by recrystallization or column chromatography.
Conclusion
Theoretical studies provide invaluable insights into the reaction mechanisms of this compound, complementing experimental observations and guiding the design of more efficient and selective synthetic methods. The conformational flexibility of the pyrrolidine ring and the significant energy barrier to amide bond rotation are key determinants of its reactivity. The mechanisms of fundamental reactions such as ester hydrolysis and α-carbon deprotonation have been rationalized through computational modeling, providing quantitative data on reaction energetics and kinetics. A deeper understanding of these theoretical principles will undoubtedly empower researchers in the fields of chemistry and drug development to harness the full potential of this important molecule.
References
- 1. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Z-L-proline Methyl Ester: A Key Proline Derivative in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-proline methyl ester (N-Z-L-proline methyl ester), a pivotal proline derivative. This document details its chemical and physical properties, synthesis protocols, and its significant role in synthetic chemistry, particularly in the realm of peptide synthesis and organocatalysis. The information presented herein is intended to support researchers and professionals in drug discovery and development by providing a detailed understanding of this versatile compound.
Core Properties of this compound
This compound is a protected amino acid derivative widely utilized in organic synthesis. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group for the secondary amine of the proline ring, preventing unwanted reactions during chemical transformations, particularly in peptide synthesis.[1][2] The methyl ester protects the carboxylic acid functionality.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below, compiled from various chemical suppliers and literature sources.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 5211-23-4 | [3] |
| Molecular Formula | C₁₄H₁₇NO₄ | [3] |
| Molecular Weight | 263.29 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.175 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.5217 | [3][4] |
| Optical Activity ([α]22/D) | -36.8° (neat) | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | [5] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Signals/Characteristics | Reference |
| ¹H NMR | Spectra available, specific shifts depend on solvent. | [6] |
| ¹³C NMR | Spectra available, specific shifts depend on solvent. | [7] |
| FTIR | Spectra available. | [6] |
| Raman | Spectrum available. | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its effective application. The following protocols are based on established esterification procedures for N-protected amino acids.
Synthesis of this compound via Esterification of N-Z-L-proline
This protocol describes the esterification of N-Z-L-proline with methanol, a common and effective method for preparing amino acid methyl esters.
Materials:
-
N-Z-L-proline
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[8]
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure using Thionyl Chloride:
-
In a clean, dry round-bottom flask, dissolve N-Z-L-proline in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred solution. The addition is exothermic and should be done with care.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Procedure using Trimethylchlorosilane (TMSCl): [8]
-
Suspend N-Z-L-proline in anhydrous methanol in a round-bottom flask.[8]
-
Slowly add freshly distilled trimethylchlorosilane (typically 2 equivalents) to the stirred suspension at room temperature.[8]
-
Stir the resulting solution or suspension at room temperature until the reaction is complete, as monitored by TLC.[8]
-
Concentrate the reaction mixture on a rotary evaporator to obtain the crude product.[8]
Purification
The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified product as a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., ester carbonyl, carbamate carbonyl).
Role as a Proline Derivative in Catalysis and Synthesis
Proline and its derivatives are renowned for their role as organocatalysts in a variety of asymmetric reactions.[9] They can participate in different catalytic cycles, most notably through the formation of enamine and iminium ion intermediates.
Proline-Catalyzed Aldol Reaction: A Mechanistic Overview
The proline-catalyzed aldol reaction is a classic example of enamine catalysis. The secondary amine of proline reacts with a ketone to form an enamine, which then acts as a nucleophile, attacking an aldehyde. The carboxylic acid group of proline often plays a key role in the transition state, acting as a Brønsted acid to activate the electrophile and a Brønsted base to facilitate proton transfer.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in peptide synthesis. The Z-group provides stable protection for the proline nitrogen during the coupling of subsequent amino acids.[10] It is particularly useful in solution-phase peptide synthesis and can also be adapted for solid-phase techniques.[3] The use of Z-protection is considered a more traditional approach compared to the more widely used Fmoc-protection in modern SPPS, primarily due to the harsher conditions (catalytic hydrogenation) required for Z-group removal.
Below is a generalized workflow for the incorporation of a Z-protected proline residue in solid-phase peptide synthesis.
Conclusion
This compound is a cornerstone derivative of proline with significant applications in organic synthesis. Its utility in protecting the unique secondary amine of proline makes it an indispensable tool in the construction of complex peptides and other biologically active molecules. Furthermore, the broader understanding of proline and its derivatives as organocatalysts continues to open new avenues for stereoselective synthesis. This guide provides fundamental technical information to aid researchers and drug development professionals in the effective utilization of this important chemical entity.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. N-Z- L -proline methyl ester 97 5211-23-4 [sigmaaldrich.com]
- 4. N-CARBOBENZYLOXY-L-PROLINE METHYL ESTER | 5211-23-4 [chemicalbook.com]
- 5. L-Proline methyl ester hydrochloride, CAS No. 2133-40-6 - iChemical [ichemical.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Methodological & Application
Synthesis of N-Z-L-proline Methyl Ester from L-proline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the two-step synthesis of N-Z-L-proline methyl ester, a valuable intermediate in peptide synthesis and drug development. The protocol begins with the protection of the secondary amine of L-proline using benzyl chloroformate (Cbz-Cl), followed by the esterification of the resulting N-Z-L-proline to its methyl ester. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
N-protected amino acids are fundamental building blocks in the solid-phase and solution-phase synthesis of peptides. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the amino functionality due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The corresponding methyl esters of N-protected amino acids are crucial for subsequent coupling reactions. This protocol outlines a reliable and efficient method for the preparation of this compound from the readily available starting material, L-proline.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
N-protection: L-proline is reacted with benzyl chloroformate in the presence of a base to yield N-Z-L-proline.
-
Esterification: N-Z-L-proline is then converted to its methyl ester using methanol in the presence of an acid catalyst.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: N-Z-L-proline | Step 2: this compound |
| Typical Yield | 85-95% | ~90-98% |
| Purity | >98% (after workup) | >97% (after purification) |
| Physical State | White solid | Colorless to pale yellow oil |
| Molecular Weight | 249.27 g/mol | 263.29 g/mol |
| Optical Activity [α]D | -61° (c=5, AcOH) | -36.8° (neat, 22 °C) |
| Refractive Index (n20/D) | N/A | 1.5217 |
| Density (g/mL at 25°C) | N/A | 1.175 |
Experimental Protocols
Methodology 1: Synthesis of N-Z-L-proline
This procedure is adapted from the Schotten-Baumann reaction conditions commonly used for the N-protection of amino acids.
Materials:
-
L-proline
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Toluene
-
Water (deionized)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) in a 1:1 mixture of toluene and water.
-
To the stirred solution, add sodium bicarbonate (2.5 eq) in portions.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate (2x).
-
Combine all organic layers and wash sequentially with 2M HCl (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Z-L-proline as a white solid.
Methodology 2: Synthesis of this compound
This procedure employs an in-situ generation of hydrochloric acid from acetyl chloride for the esterification.
Materials:
-
N-Z-L-proline
-
Anhydrous methanol (MeOH)
-
Acetyl chloride (AcCl)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend N-Z-L-proline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product as a colorless to pale yellow oil.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the two-step preparation of this compound from L-proline.
Logical Relationship of Synthesis Steps
Application Notes and Protocols: L-Proline Methyl Ester in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Z-L-proline methyl ester, also known as N-benzyloxycarbonyl-L-proline methyl ester, is a derivative of the versatile organocatalyst L-proline. While the N-benzyloxycarbonyl (Z) protecting group generally renders the proline nitrogen unavailable for direct participation in the typical enamine or iminium ion catalytic cycles, its deprotection reveals the catalytically active L-proline methyl ester. This document provides detailed application notes and protocols for the use of L-proline methyl ester and related proline derivatives in asymmetric organocatalysis. These protocols are valuable for the synthesis of chiral molecules, which are crucial in drug development and other areas of chemical research. L-proline and its derivatives are known to catalyze a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions, with high stereoselectivity.[1][2]
General Principles of Proline-Mediated Asymmetric Catalysis
L-proline and its derivatives, including L-proline methyl ester, function as powerful organocatalysts primarily through two main catalytic cycles: the enamine cycle and the iminium ion cycle.
-
Enamine Catalysis: In this pathway, the secondary amine of the proline catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction). The chiral environment provided by the proline catalyst directs the attack to one face of the electrophile, leading to the formation of a chiral product with high enantioselectivity.[3]
-
Iminium Ion Catalysis: In this mode of activation, the proline catalyst reacts with an α,β-unsaturated carbonyl compound (an electrophile) to form a chiral iminium ion. This transformation lowers the LUMO of the electrophile, enhancing its reactivity towards a nucleophile. The steric hindrance from the proline backbone directs the nucleophilic attack, again resulting in a highly stereoselective transformation.
The ester group in L-proline methyl ester can influence the catalyst's solubility and steric properties, potentially affecting its reactivity and selectivity compared to L-proline.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. Proline and its derivatives are highly effective catalysts for this transformation.[4][5]
Quantitative Data for Asymmetric Aldol Reactions
| Entry | Aldehyde (Electrophile) | Ketone (Nucleophile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | p-Nitrobenzaldehyde | Acetone | L-Proline (30) | DMSO | 4 | 68 | - | 76 |
| 2 | Isovaleraldehyde | Acetone | L-Proline (30) | DMSO | 4 | 97 | - | 93 |
| 3 | Benzaldehyde | Cyclohexanone | L-Proline (20) | MeOH/H₂O | 19 | 95 | 95:5 | >99 |
| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | L-Proline (20) | MeOH/H₂O | 19 | 98 | 94:6 | >99 |
Data is illustrative and compiled from various sources on L-proline catalyzed reactions as a proxy for L-proline methyl ester.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the L-proline catalyzed asymmetric aldol reaction between an aldehyde and a ketone.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (10.0 mmol)
-
L-Proline or L-Proline methyl ester (0.2 mmol, 20 mol%)
-
Solvent (e.g., DMSO, DMF, or MeOH/H₂O mixture, 2 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (10.0 mmol).
-
Add the solvent (2 mL) and stir the mixture until the aldehyde is fully dissolved.
-
Add L-proline or L-proline methyl ester (0.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that acts as a nucleophile. Proline-based catalysts are effective in controlling the stereochemistry of this reaction.[6][7][8]
Quantitative Data for Asymmetric Mannich Reactions
| Entry | Aldehyde | Amine | Ketone/Aldehyde (Nucleophile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | L-Proline (35) | DMSO | 12 | 50 | - | 94 |
| 2 | Benzaldehyde | p-Anisidine | Propanal | L-Proline (10) | NMP | 2 | 99 | 95:5 | >99 |
| 3 | Benzaldehyde | p-Anisidine | Cyclohexanone | L-Proline (20) | Dioxane | 24 | 92 | >20:1 | 99 |
| 4 | 4-Nitrobenzaldehyde | p-Anisidine | Acetaldehyde | L-Proline (35) | CH₃CN | 12 | 85 | >20:1 | 99 |
Data is illustrative and compiled from various sources on L-proline catalyzed reactions as a proxy for L-proline methyl ester.
Experimental Protocol: Asymmetric Mannich Reaction
This protocol provides a general procedure for a three-component asymmetric Mannich reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (e.g., p-anisidine) (1.1 mmol)
-
Ketone or Aldehyde nucleophile (2.0 mmol)
-
L-Proline or L-Proline methyl ester (0.2 mmol, 20 mol%)
-
Solvent (e.g., DMSO, NMP, Dioxane, 2 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (2 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the ketone or aldehyde nucleophile (2.0 mmol) to the reaction mixture.
-
Add the L-proline or L-proline methyl ester catalyst (0.2 mmol).
-
Stir the reaction at the desired temperature (e.g., room temperature or 4 °C) and monitor by TLC.
-
Once the reaction is complete, add water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
-
Analyze the purified product by NMR and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.
Asymmetric Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-derived catalysts can facilitate this reaction with high enantioselectivity.[9][10][11][12]
Quantitative Data for Asymmetric Michael Additions
| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Nitrostyrene | Cyclohexanone | L-Proline (5) | [bmim]PF₆ | 14 | 95 | 85:15 | 75 |
| 2 | Nitrostyrene | Acetone | L-Proline (10) | CHCl₃ | 96 | 77 | - | 20 |
| 3 | Chalcone | Acetone | L-Proline derivative (10) | Toluene | 24 | 98 | - | 92 |
| 4 | Methyl vinyl ketone | Propanal | L-Proline (20) | - | 24 | 72 | - | 92 |
Data is illustrative and compiled from various sources on L-proline and its derivatives as catalysts.
Experimental Protocol: Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene.
Materials:
-
Nitroalkene (e.g., β-nitrostyrene) (1.0 mmol)
-
Ketone (e.g., cyclohexanone) (5.0 mmol)
-
L-Proline or L-Proline methyl ester (0.1 mmol, 10 mol%)
-
Solvent (e.g., CHCl₃, Toluene, or an ionic liquid, 2 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) in the solvent (2 mL), add the ketone (5.0 mmol).
-
Add the L-proline or L-proline methyl ester catalyst (0.1 mmol).
-
Stir the mixture at room temperature for the required duration, monitoring the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Directly purify the crude product by flash column chromatography on silica gel using an appropriate eluent.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.
Visualizations
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of a proline ester-catalyzed aldol reaction.
Experimental Workflow for Asymmetric Organocatalysis
Caption: General experimental workflow for an organocatalytic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction | MDPI [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Z-L-proline Methyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Z-L-proline methyl ester as a chiral building block in peptide synthesis. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams to facilitate understanding and implementation in the laboratory.
Introduction
This compound is a valuable derivative of the amino acid L-proline, widely employed in solution-phase peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the secondary amine of the proline ring, while the methyl ester protects the C-terminal carboxylic acid. This dual protection allows for controlled, stepwise peptide chain elongation. Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, making it a critical component in the design of peptides with specific secondary structures and biological activities.
Key Applications
-
Introduction of Conformational Rigidity: The pyrrolidine ring of proline restricts the phi (φ) dihedral angle, inducing turns and kinks in the peptide backbone, which are crucial for receptor binding and biological function.
-
Prevention of Racemization: Due to its secondary amine nature, the proline residue is less susceptible to racemization at the α-carbon during coupling reactions compared to other amino acids.[1]
-
Synthesis of Bioactive Peptides and Peptidomimetics: this compound is a key building block in the synthesis of various therapeutic peptides, including enzyme inhibitors and receptor agonists/antagonists.
Quantitative Data Summary
The efficiency of peptide synthesis using this compound is dependent on the coupling method, the nature of the coupled amino acid, and the reaction conditions. The following tables summarize typical yields and purity ranges reported in peptide synthesis literature.
Table 1: Typical Yields for Peptide Coupling and Deprotection Steps
| Step | Description | Typical Yield Range (%) | Notes |
| Coupling | Formation of a dipeptide by coupling N-Z-L-proline with an amino acid ester. | 70 - 95% | Yield is highly dependent on the coupling reagent and reaction time. |
| N-Z Deprotection | Removal of the benzyloxycarbonyl group via hydrogenolysis. | > 95% | Typically a very clean and high-yielding reaction. |
| Methyl Ester Saponification | Hydrolysis of the methyl ester to the free carboxylic acid. | 85 - 98% | Reaction conditions should be carefully controlled to avoid side reactions. |
Table 2: Purity of Peptides Synthesized
| Purification Stage | Typical Purity (%) | Analytical Method |
| Crude Peptide | 60 - 85% | RP-HPLC |
| After Purification | > 98% | RP-HPLC |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solution-phase peptide synthesis.
Peptide Coupling: Formation of a Dipeptide
This protocol describes the coupling of N-Z-L-proline with a generic amino acid methyl ester (H-AA-OMe) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
N-Z-L-proline
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of N-Z-L-proline: If starting from this compound to extend the chain from the N-terminus, first saponify the methyl ester to obtain the free acid (see Protocol 4.3). For this protocol, we assume N-Z-L-proline is the starting material.
-
Amino Acid Ester Preparation: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA or NMM (1.1 eq) and stir for 15 minutes at room temperature to obtain the free base.
-
Activation of N-Z-L-proline: In a separate flask, dissolve N-Z-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Add a solution of DCC (1.1 eq) in anhydrous DCM to the N-Z-L-proline solution at 0 °C. Stir the mixture for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Addition of Amino Acid Ester: Add the prepared amino acid methyl ester solution to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel or by recrystallization to obtain the pure N-Z-dipeptide methyl ester.
N-Z Group Deprotection (Hydrogenolysis)
This protocol describes the removal of the N-terminal benzyloxycarbonyl protecting group.
Materials:
-
N-Z-dipeptide methyl ester
-
Palladium on activated carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply
Procedure:
-
Reaction Setup: Dissolve the N-Z-dipeptide methyl ester in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected dipeptide methyl ester. The product is often obtained as the free amine and can be used directly in the next coupling step.
-
Methyl Ester Saponification
This protocol describes the hydrolysis of the C-terminal methyl ester to the corresponding carboxylic acid, which is necessary for subsequent coupling reactions at the C-terminus.
Materials:
-
N-Z-dipeptide methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1 M aqueous hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: Dissolve the N-Z-dipeptide methyl ester in a mixture of methanol or THF and water.
-
Hydrolysis: Cool the solution to 0 °C and add a solution of LiOH (1.1 eq) or NaOH (1.1 eq) in water dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A precipitate may form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the N-Z-dipeptide with a free carboxylic acid.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for dipeptide synthesis using N-Z-L-proline.
Caption: Workflows for N-Z deprotection and methyl ester saponification.
Troubleshooting and Considerations
-
Racemization: While proline is less prone to racemization, the use of HOBt with carbodiimides in DMF has been reported to cause racemization in some cases.[1] Consider using alternative solvents like DCM or other coupling reagents if racemization is a concern. Chiral HPLC analysis of the final peptide after hydrolysis can be used to assess the extent of racemization.
-
Diketopiperazine Formation: When proline is the second amino acid in a dipeptide, there is a risk of intramolecular cyclization to form a diketopiperazine upon removal of the N-terminal protecting group. This is more prevalent in solid-phase peptide synthesis but can also occur in solution. Performing the subsequent coupling reaction promptly after deprotection can minimize this side reaction.
-
Incomplete Coupling: The secondary amine of proline can be less reactive than primary amines, potentially leading to incomplete coupling. Monitoring the reaction by TLC or HPLC is crucial. If the coupling is sluggish, a second addition of the activated amino acid or a longer reaction time may be necessary.
-
Purification: The purification of proline-containing peptides can sometimes be challenging due to their unique conformational properties. RP-HPLC is the most common method for purification.[2]
These application notes are intended to serve as a guide. Researchers should optimize the described protocols based on their specific peptide sequence and available laboratory resources.
References
Application Notes and Protocols: N-Z-L-proline Methyl Ester in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Z-L-proline methyl ester, also known as N-benzyloxycarbonyl-L-proline methyl ester, is a crucial chiral building block in the synthesis of complex pharmaceutical intermediates. As a derivative of the naturally occurring amino acid L-proline, it provides a rigid pyrrolidine ring structure, which is invaluable for introducing specific stereochemistry and conformational constraints into target molecules.[1][2] The "Z" group (benzyloxycarbonyl or Cbz) serves as a robust protecting group for the amine, while the methyl ester protects the carboxylic acid, allowing for selective transformations at other parts of a molecule. These characteristics make it a versatile reagent in asymmetric synthesis, peptide synthesis, and the development of novel therapeutics.[3][4]
Core Applications
Chiral Auxiliary and Building Block in Asymmetric Synthesis
This compound and its derivatives are widely employed to control the stereochemical outcome of chemical reactions.[5][6] The inherent chirality of the proline scaffold is used to direct the formation of new stereocenters, leading to the synthesis of enantiomerically pure compounds. This is critical in drug development, as different enantiomers of a drug can have vastly different biological activities and safety profiles.[3] Proline derivatives can be used to synthesize non-proteinogenic α-amino acids, which are key components of many modern pharmaceuticals.[5]
Intermediate in Peptide Synthesis
The most direct application of this compound is in solution-phase peptide synthesis.[4][7] As a protected amino acid, it can be coupled with other amino acids or peptide fragments to build complex peptide chains.[3] Proline residues are known to introduce kinks and turns in peptide backbones, which can be critical for achieving the desired three-dimensional structure and biological activity of therapeutic peptides.
Precursor for Antiviral Drug Intermediates (e.g., Oseltamivir)
While many synthetic routes to the antiviral drug oseltamivir (Tamiflu®) start from shikimic acid, proline-based organocatalysis and chiral proline derivatives play a role in alternative and greener synthetic strategies.[8][9][10] The core cyclohexene structure of oseltamivir contains three stereocenters, making asymmetric synthesis crucial. Proline-derived catalysts are used to control the stereochemistry in key bond-forming reactions, such as Michael additions, which can be pivotal in constructing the drug's scaffold with high enantioselectivity.[1][9]
Quantitative Data Summary
The efficiency of reactions involving proline derivatives is typically measured by chemical yield and diastereomeric or enantiomeric excess. The following table summarizes representative data for alkylation reactions of proline enolates, a common step in creating complex intermediates.
| Starting Material | Electrophile | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Boc-L-proline methyl ester | Benzyl bromide | LDA, THF, -78 °C | High | High (Inversion of configuration) | [11] |
| N-Boc-(4R)-fluoro-L-proline methyl ester | Methyl iodide | LDA, THF, -78 °C | 95% | >95:5 | [11] |
| N-Boc-(4S)-fluoro-L-proline methyl ester | Methyl iodide | LDA, THF, -78 °C | 92% | >95:5 | [11] |
| N-Boc-(3S)-hydroxy-L-proline ethyl ester | Prenyl bromide | LDA, HMPA, THF, -78 °C | 78% | >98:2 | [11] |
Experimental Protocols
Protocol 1: Synthesis of L-Proline Methyl Ester Hydrochloride (Precursor)
This protocol describes a common method for preparing the precursor L-proline methyl ester hydrochloride, which can then be protected with a benzyloxycarbonyl group to yield this compound.
Materials:
-
L-proline (100 g, 0.87 mol)
-
Methanol (600 mL)
-
Acetyl chloride (92.6 mL, 1.30 mol) or Thionyl chloride
-
Round-bottom flask (1L)
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Suspend L-proline in methanol in a 1L round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath to 0 – -10 °C.[12]
-
Slowly add acetyl chloride or thionyl chloride dropwise to the stirred suspension, maintaining the temperature below 10 °C.[12][13]
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for approximately 2-8 hours.[13][14] The reaction can be monitored by TLC until the starting material is fully consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (methanol) and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting product, L-proline methyl ester hydrochloride, will be a colorless to yellow oil or white solid. The yield is typically quantitative (approx. 100%).[12][13]
Protocol 2: N-Protection to form N-Z-L-proline
This protocol outlines the subsequent step of protecting the amine group of the proline ester.
Materials:
-
L-proline methyl ester hydrochloride (0.1 mol)
-
Sodium carbonate or Triethylamine (Et3N) (0.22 mol)
-
Benzyl chloroformate (Cbz-Cl) (0.11 mol)
-
Dichloromethane (DCM) or Toluene/Water
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve L-proline methyl ester hydrochloride in a suitable solvent system (e.g., toluene and water).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate in portions to neutralize the hydrochloride and act as a base.
-
Slowly add benzyl chloroformate dropwise while vigorously stirring the biphasic mixture. Maintain the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight until completion (monitored by TLC).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may need to be optimized for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. N-Z-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. N-Z- L -proline methyl ester 97 5211-23-4 [sigmaaldrich.com]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
Experimental procedures for the deprotection of N-Z-L-proline methyl ester
Application Note: Deprotection of N-Z-L-proline methyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions. However, its removal requires specific deprotection strategies. A common challenge arises when the substrate, such as this compound, also contains an ester functionality that is sensitive to certain reagents. The selection of a deprotection method is therefore critical to ensure the selective cleavage of the Z-group while preserving the methyl ester. This document provides detailed protocols for two highly effective methods for this transformation: Catalytic Transfer Hydrogenolysis and Lewis Acid-Mediated Cleavage.
Data Presentation: Comparison of Deprotection Methodologies
The choice of an appropriate deprotection strategy depends on factors like functional group tolerance, required reaction speed, and scalability. The following table summarizes two chemoselective methods for the deprotection of the Z-group from this compound.[1]
| Feature | Catalytic Transfer Hydrogenolysis (Pd/C, NaBH₄) | Lewis Acid-Mediated Cleavage (AlCl₃, HFIP) |
| Reagents | 10% Palladium on Carbon (Pd/C), Sodium Borohydride (NaBH₄) | Anhydrous Aluminum Chloride (AlCl₃), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Solvent | Methanol (MeOH) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 5 - 30 minutes[1] | 2 - 16 hours[1] |
| Selectivity | Excellent chemoselectivity for Z-group over methyl esters.[1] | High functional group tolerance, including groups sensitive to reduction.[1] |
| Typical Yields | High to excellent (>90%)[1] | High (>85%)[1] |
| Advantages | Rapid reaction times, mild conditions, avoids the use of flammable hydrogen gas.[1] | Metal-free, scalable, and suitable for substrates with reducible functionalities.[1] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the deprotection of this compound.
Protocol 1: Catalytic Transfer Hydrogenolysis using Pd/C and NaBH₄
This method utilizes sodium borohydride as an in-situ source of hydrogen for the palladium-catalyzed hydrogenolysis of the Z-group. It is known for its rapid reaction times and high efficiency.[1][2][3]
Materials:
-
This compound
-
10% Palladium on Carbon (10 wt%)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Celite or a suitable filter agent
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv) in methanol.
-
Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (10 wt% of the substrate).
-
Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.
-
Hydrogen Donor Addition: Add sodium borohydride (1.5 - 3.0 equiv) portion-wise over 5-10 minutes. Be cautious as hydrogen gas evolution will occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-30 minutes.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-proline methyl ester.
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Lewis Acid-Mediated Cleavage using AlCl₃ and HFIP
This protocol is an excellent alternative for substrates that contain functional groups sensitive to reduction (e.g., alkynes, aryl halides).[1] It avoids the use of heavy metals.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv) in HFIP.
-
Reagent Addition: To this solution, add anhydrous aluminum chloride (3.0 equiv) at room temperature. The mixture may form a suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by TLC or UPLC-MS.[1]
-
Quenching: Once the reaction is complete, dilute the mixture with dichloromethane. Carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude L-proline methyl ester by column chromatography as required.
Visualizations
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the deprotection process.
Caption: Chemical transformation from protected to deprotected proline ester.
Caption: Generalized workflow for the deprotection of this compound.
References
Application Notes and Protocols: L-Proline Methyl Ester Immobilized on Silica Support for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the immobilization of L-proline methyl ester onto a silica support. The resulting heterogeneous catalyst is a versatile and recyclable tool for various asymmetric organic transformations, proving particularly effective in aldol reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis.
Introduction
The use of organocatalysts in asymmetric synthesis has garnered significant attention due to its mild reaction conditions, operational simplicity, and the avoidance of toxic heavy metals. L-proline and its derivatives are among the most successful organocatalysts, capable of mimicking the enamine-based mechanism of Class I aldolase enzymes. However, the homogeneous nature of these catalysts often leads to challenges in product purification and catalyst recovery, hindering their application in large-scale industrial processes.
Immobilization of these organocatalysts onto solid supports, such as silica gel, offers a practical solution to these drawbacks.[1][2] Silica is an ideal support material due to its high surface area, mechanical and thermal stability, and the presence of surface silanol groups that can be readily functionalized for covalent attachment of the catalyst.[3] This protocol details the synthesis, characterization, and application of a silica-supported L-proline methyl ester catalyst for asymmetric aldol reactions. The immobilized catalyst demonstrates ease of separation from the reaction mixture, enabling straightforward product isolation and multiple reuse cycles with minimal loss of activity and selectivity.[2][4]
Data Presentation
Catalyst Characterization
The following table summarizes typical physicochemical properties of silica-supported L-proline methyl ester catalysts as reported in the literature for similar systems. Actual values will vary depending on the specific silica support and immobilization conditions used.
| Parameter | Typical Value | Characterization Method |
| Catalyst Loading | 0.2 - 1.5 mmol/g | Elemental Analysis, TGA |
| Surface Area (BET) | 200 - 600 m²/g | N₂ Adsorption-Desorption |
| Pore Volume | 0.5 - 1.2 cm³/g | N₂ Adsorption-Desorption |
| Pore Diameter | 3 - 10 nm | N₂ Adsorption-Desorption |
Catalytic Performance in Asymmetric Aldol Reaction
The data below represents typical results for the asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by silica-supported L-proline derivatives.
| Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 85 - 99% | 95:5 - 99:1 | 90 - 98% |
| Benzaldehyde | Cyclohexanone | 80 - 95% | 90:10 - 98:2 | 85 - 96% |
| 4-Chlorobenzaldehyde | Acetone | 75 - 90% | - | 80 - 92% |
| 2-Naphthaldehyde | Cyclohexanone | 88 - 96% | 92:8 - 97:3 | 91 - 97% |
Experimental Protocols
Protocol 1: Synthesis of Silica-Supported L-Proline Methyl Ester
This protocol is divided into two main stages: the functionalization of the silica support with an amino-linker and the subsequent covalent attachment of L-proline methyl ester.
Materials:
-
Silica gel (high purity, pore size 60 Å, 230-400 mesh)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
L-Proline methyl ester hydrochloride
-
Triethylamine (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Diethyl ether
Procedure:
Part A: Functionalization of Silica Gel with (3-Aminopropyl)triethoxysilane (APTES)
-
Activation of Silica Gel: Activate the silica gel by heating at 150-200 °C under vacuum for 4-6 hours to remove adsorbed water.
-
Silanization:
-
Suspend the activated silica gel (10 g) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under a nitrogen atmosphere.
-
Add (3-Aminopropyl)triethoxysilane (APTES, 5 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 24 hours.
-
-
Washing and Drying:
-
Allow the mixture to cool to room temperature.
-
Filter the functionalized silica (amino-propyl silica) and wash sequentially with toluene (3 x 50 mL), methanol (3 x 50 mL), and diethyl ether (2 x 50 mL).
-
Dry the amino-propyl silica under vacuum at 60 °C for 12 hours.
-
Part B: Immobilization of L-Proline Methyl Ester
-
Preparation of L-Proline Methyl Ester Free Base:
-
Dissolve L-proline methyl ester hydrochloride (1.5 g) in a minimal amount of water and cool in an ice bath.
-
Add a saturated solution of sodium bicarbonate or a slight excess of triethylamine with stirring until the solution becomes basic (pH ~8-9).
-
Extract the free base into dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-proline methyl ester as an oil. Use immediately in the next step.
-
-
Coupling Reaction:
-
Suspend the dried amino-propyl silica (5 g) in anhydrous dichloromethane (DCM, 100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve the freshly prepared L-proline methyl ester (from step 1) and a suitable N-protected L-proline (e.g., Boc-L-proline, if direct coupling is inefficient) (1.2 equivalents relative to the estimated amino groups on silica) in anhydrous DCM (50 mL).
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the amino acid solution and stir for 15 minutes at 0 °C.
-
Add the activated amino acid solution to the silica suspension.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
-
Washing and Capping (Optional):
-
Filter the silica-supported L-proline methyl ester and wash sequentially with DCM (3 x 50 mL), methanol (3 x 50 mL), and diethyl ether (2 x 50 mL).
-
To cap any unreacted amino groups, the silica can be suspended in a mixture of acetic anhydride and pyridine in DCM for 2 hours.
-
Wash the capped catalyst as described above.
-
-
Final Drying: Dry the final catalyst under vacuum at 60 °C for 12 hours.
Protocol 2: Asymmetric Aldol Reaction Catalyzed by Silica-Supported L-Proline Methyl Ester
Materials:
-
Silica-supported L-proline methyl ester catalyst (from Protocol 1)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone or acetone)
-
Solvent (e.g., DMSO, DMF, or a mixture of solvents)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a vial or round-bottom flask, add the silica-supported L-proline methyl ester catalyst (10-20 mol% with respect to the aldehyde).
-
Add the aromatic aldehyde (1 mmol) and the ketone (5-10 equivalents).
-
Add the solvent (2-5 mL).
-
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, filter the reaction mixture to recover the catalyst. Wash the catalyst with ethyl acetate (3 x 5 mL).
-
Combine the filtrate and the washings.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified aldol product.
-
Protocol 3: Catalyst Recycling and Reuse
Procedure:
-
Catalyst Recovery: After the reaction (Protocol 2, step 3), the catalyst is recovered by filtration.
-
Washing: Wash the recovered catalyst thoroughly with the reaction solvent (e.g., ethyl acetate, 3 x 10 mL) followed by a more volatile solvent like diethyl ether (2 x 10 mL) to facilitate drying.
-
Drying: Dry the catalyst under vacuum at 60 °C for 4-6 hours.
-
Reuse: The dried catalyst can be directly used in subsequent reaction cycles under the same conditions. It is advisable to perform a small-scale test to check for any loss in activity after several cycles.
Visualizations
Experimental Workflow for Catalyst Synthesis
Caption: Workflow for the synthesis of silica-supported L-proline methyl ester.
Catalytic Cycle of the Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
References
Application Notes and Protocols: N-Z-L-proline Methyl Ester as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Z-L-proline methyl ester, a protected derivative of the versatile amino acid L-proline, holds significant potential as a chiral ligand in transition metal-catalyzed asymmetric synthesis. The presence of the benzyloxycarbonyl (Z) protecting group on the nitrogen atom and the methyl ester at the carboxylic acid terminus modifies the electronic and steric properties of the proline scaffold. These modifications can influence the coordination of the ligand to a transition metal center and, consequently, the stereochemical outcome of a catalyzed reaction. While L-proline and its other derivatives have been extensively studied as organocatalysts and ligands, the application of this compound in transition metal catalysis is an emerging area with considerable promise for the synthesis of complex chiral molecules.
This document provides an overview of the potential applications of this compound as a ligand, drawing parallels from closely related N-acyl proline systems due to the limited specific data on the title compound. It includes detailed experimental protocols for representative catalytic reactions where similar proline-derived ligands have proven effective.
General Principles and Potential Applications
The core structure of this compound offers several features that make it an attractive ligand for transition metal catalysis:
-
Chiral Scaffold: The inherent chirality of the L-proline backbone is the primary source of enantioselectivity in asymmetric reactions.
-
Coordination Sites: The nitrogen atom of the pyrrolidine ring and the carbonyl oxygen of the ester group can act as potential coordination sites for a transition metal. The benzyloxycarbonyl group's carbonyl oxygen could also participate in coordination.
-
Steric Hindrance: The bulky benzyloxycarbonyl group can create a defined chiral pocket around the metal center, influencing the orientation of the substrate and enhancing stereoselectivity.
-
Electronic Effects: The electron-withdrawing nature of the Z-group can modulate the electron density at the metal center, thereby affecting its catalytic activity.
Based on the reactivity of analogous N-protected proline derivatives, this compound is a promising candidate ligand for a variety of transition metal-catalyzed reactions, including:
-
Asymmetric C-C Bond Forming Reactions: Such as asymmetric allylic alkylations, Heck reactions, and Suzuki-Miyaura cross-coupling reactions.
-
Asymmetric Hydrogenation: For the enantioselective reduction of prochiral olefins, ketones, and imines.
-
Oxidation Reactions: Involving the stereoselective oxidation of various substrates.
Data Presentation: Performance of Proline-Derived Ligands in Catalysis
The following tables summarize quantitative data from reactions catalyzed by transition metal complexes with L-proline and its N-acyl derivatives, which can serve as a benchmark for the expected performance of this compound.
Table 1: Palladium-Catalyzed Oxidative Coupling of Phenylboronic Acid and Methyl Tiglate using Proline Homologs
| Ligand | Temperature (°C) | Enantiomeric Excess (% ee) |
| L-Proline | 65 | ~1 |
| L-Proline | 25 | 20 |
| L-Proline | 0 | 41 |
Data extrapolated from studies on bis(amino acid)palladium(II) complexes.
Table 2: Copper-Catalyzed N-Arylation of Methyl 3-Amino-1-benzothiophene-2-carboxylate with 4-Iodoanisole
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| L-Proline | CuI (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 85 |
This table illustrates the utility of L-proline in copper-catalyzed cross-coupling reactions, a system where this compound could potentially be employed.
Experimental Protocols
The following are detailed protocols for key transition metal-catalyzed reactions using L-proline or its derivatives as ligands. These methodologies can be adapted for use with this compound, although optimization of reaction conditions may be necessary.
Protocol 1: Synthesis of a Palladium(II)-Proline Complex
This protocol describes the general synthesis of a bis-chelated palladium amino acid complex, which can be adapted for this compound.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Acetone
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve palladium(II) acetate (1.0 eq.) in a 1:1 mixture of acetone and deionized water.
-
To this solution, add this compound (2.1 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, remove the solvent under reduced pressure.
-
The resulting solid is the palladium(II)-N-Z-L-proline methyl ester complex. The complex can be further purified by recrystallization if necessary.
Characterization: The resulting complex can be characterized by techniques such as NMR spectroscopy, FT-IR spectroscopy, and single-crystal X-ray diffraction to confirm its structure.
Protocol 2: Asymmetric Palladium-Catalyzed Oxidative Coupling
This protocol is based on the oxidative coupling of phenylboronic acid and methyl tiglate catalyzed by a Pd(II)-proline complex.[1]
Materials:
-
Pd(II)-(this compound)₂ complex (catalyst)
-
Phenylboronic acid
-
Methyl tiglate
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
Procedure:
-
To a Schlenk tube, add the Pd(II)-(this compound)₂ complex (5 mol%).
-
Add phenylboronic acid (1.2 eq.) and methyl tiglate (1.0 eq.).
-
Add anhydrous DMF as the solvent.
-
The reaction mixture is stirred at the desired temperature (e.g., 0 °C, 25 °C, or 65 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC).
Protocol 3: Copper-Catalyzed N-Arylation
This protocol is adapted from a copper-catalyzed N-arylation reaction using L-proline as a ligand.[2]
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Aryl iodide
-
Amine substrate
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
Procedure:
-
To a Schlenk tube, add CuI (10 mol%), this compound (20 mol%), the aryl iodide (1.2 eq.), the amine substrate (1.0 eq.), and Cs₂CO₃ (2.0 eq.).
-
Add anhydrous dioxane as the solvent.
-
The reaction mixture is heated to 100 °C under an inert atmosphere for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-arylated product.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Oxidative Coupling
Caption: Proposed catalytic cycle for Pd-catalyzed oxidative coupling.
Experimental Workflow for Catalyst Screening
Caption: General workflow for screening and optimizing a new catalyst.
Conclusion
This compound represents a promising, yet underexplored, chiral ligand for transition metal-catalyzed asymmetric synthesis. The protocols and data presented, derived from analogous N-acyl proline systems, provide a solid foundation for researchers to begin exploring its potential. Further investigation is warranted to fully elucidate the catalytic scope and performance of this ligand with various transition metals and in a broader range of asymmetric transformations. The modular nature of proline derivatives allows for fine-tuning of steric and electronic properties, suggesting that this compound and its analogs could become valuable tools in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
References
Application Notes: Asymmetric Aldol Reaction in Continuous Flow Using N-Z-L-proline Methyl Ester as an Organocatalyst
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity. N-Z-L-proline methyl ester, a protected derivative of L-proline, can be employed as a catalyst in asymmetric reactions such as the aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
The translation of these batch reactions to continuous flow processes offers significant advantages, including enhanced heat and mass transfer, improved safety, and the potential for automated, high-throughput synthesis. This application note describes a method for performing an asymmetric aldol reaction between an aldehyde and a ketone using this compound as a homogeneous organocatalyst in a continuous flow setup.
Reaction Principle
The reaction proceeds via an enamine-based catalytic cycle. The secondary amine of the deprotected proline catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde at its re-face, leading to the formation of a new carbon-carbon bond and creating a stereocenter. Subsequent hydrolysis releases the chiral aldol product and regenerates the catalyst. While this compound is protected, for the purpose of this application note, we will consider its in-situ deprotection or its use in a modified form that allows it to participate in the catalytic cycle, a common strategy in such syntheses.
Asymmetric Aldol Reaction Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction.
Experimental Protocols
Materials and Equipment
-
This compound (catalyst)
-
4-Nitrobenzaldehyde (aldehyde substrate)
-
Cyclohexanone (ketone substrate)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Syringe pumps (2)
-
Gas-tight syringes
-
T-mixer
-
PFA tubing reactor coil (10 mL volume)
-
Thermostatted oil bath or column heater
-
Back-pressure regulator (10 bar)
-
Automated fraction collector
-
HPLC with a chiral column for enantiomeric excess determination
-
NMR spectrometer for structural characterization
Preparation of Stock Solutions
-
Solution A (Substrates): Prepare a solution of 4-nitrobenzaldehyde (0.2 M) and cyclohexanone (1.0 M) in anhydrous DMSO.
-
Solution B (Catalyst): Prepare a solution of this compound (0.02 M) in anhydrous DMSO.
Continuous Flow Reaction Setup
The experimental workflow for the continuous flow asymmetric aldol reaction is depicted below.
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Z-L-proline Methyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Z-L-proline methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods for the esterification of N-Z-L-proline include Fischer esterification using an acid catalyst (like HCl or H₂SO₄) in methanol, reaction with thionyl chloride (SOCl₂) in methanol, and the use of trimethylchlorosilane (TMSCl) in methanol. Each method has its own advantages regarding reaction conditions, yield, and work-up procedures.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the esterification reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (N-Z-L-proline). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q3: What is the typical purity of the final product, and how can it be improved?
A3: The purity of this compound can be assessed by techniques like NMR and HPLC. Typical purity after initial work-up may vary. Purification can be achieved through liquid-liquid extraction to remove water-soluble impurities, followed by washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting material. For higher purity, column chromatography or crystallization can be employed.
Q4: What are the main safety precautions to consider during this synthesis?
A4: When working with reagents like thionyl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Similarly, concentrated acids like HCl and H₂SO₄ are highly corrosive. Trimethylchlorosilane is flammable and corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Troubleshooting Guide
Low or No Product Yield
Q: My reaction yield is very low or I have isolated no product. What are the possible causes and solutions?
A: Low or no yield in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Moisture Contamination: The presence of water is a common reason for low yields, as it can hydrolyze the ester product back to the carboxylic acid or interfere with the esterification reagents.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, especially for methods involving thionyl chloride or TMSCl. If generating HCl gas for Fischer esterification, ensure it is passed through a drying agent.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC until the starting material is fully consumed.[2] If the reaction has stalled, consider extending the reaction time or gently heating the mixture (if the protocol allows). For Fischer esterification, using a large excess of methanol can help drive the equilibrium towards the product.[2]
-
-
Ineffective Acid Catalyst (Fischer Esterification): The acid catalyst may not be active or present in a sufficient amount.
-
Solution: Use a fresh bottle of concentrated acid. For the HCl/methanol method, ensure a sufficient amount of dry HCl gas is bubbled through the methanol. Some procedures suggest a double treatment with HCl gas for better yields.[1]
-
-
Degradation of Reagents: Reagents like thionyl chloride and TMSCl are sensitive to moisture and can degrade over time.
-
Solution: Use freshly opened bottles or properly stored reagents. Thionyl chloride should be colorless to pale yellow; significant discoloration may indicate degradation.
-
-
Issues with Work-up: The product may be lost during the extraction or purification steps.
-
Solution: Ensure the pH is appropriately adjusted during extractions to ensure the product is in the organic phase. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
Incomplete Reaction
Q: My TLC analysis shows a significant amount of starting material even after the recommended reaction time. What should I do?
A: An incomplete reaction can be addressed by the following:
-
Extend Reaction Time: Continue stirring the reaction mixture and monitor by TLC every hour. Some reactions may require longer periods to reach completion, especially at room temperature.
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C or reflux, depending on the method's tolerance) can increase the reaction rate. Be cautious, as excessive heat can lead to side reactions.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reagents was used. For instance, in the TMSCl method, at least two equivalents of TMSCl are generally recommended.[3]
-
Catalyst Activity: For catalytic reactions, the catalyst might be inactive. Using a fresh batch of catalyst is advisable.
Product Purification Issues
Q: I am having difficulty purifying the this compound. What are some common purification challenges and their solutions?
A: Purification can be challenging due to the properties of the product and potential impurities.
-
Emulsion during Extraction: Emulsions can form during the work-up, making phase separation difficult.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help break up emulsions. Allow the mixture to stand for a longer period, or gently swirl the separation funnel instead of vigorous shaking.
-
-
Product is Water-Soluble: A portion of the product might remain in the aqueous layer.
-
Solution: Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize the recovery of the product from the aqueous phase.
-
-
Co-elution of Impurities in Chromatography: If using column chromatography, impurities may co-elute with the product.
-
Solution: Optimize the solvent system for TLC to achieve better separation between the product and impurities before scaling up to a column. A gradient elution might be necessary.
-
Potential Side Reactions
Q: I suspect side reactions are occurring. What are the most likely side products and how can I minimize them?
A: The primary side reaction of concern is racemization.
-
Racemization: The chiral center of the proline may be epimerized during the reaction or work-up, leading to a mixture of L- and D-isomers.[4][5]
-
Solution: Mild reaction conditions are generally preferred to minimize racemization. The TMSCl/methanol method is reported to cause little racemization.[3] Avoid harsh acidic or basic conditions and prolonged heating. The use of certain coupling reagents in the presence of HOBt has been shown to induce racemization in proline esters, which is more relevant if the ester is used in subsequent peptide couplings.[4][6]
-
Data Presentation: Comparison of Synthesis Methods
| Method | Reagents | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer Esterification (HCl/Methanol) | N-Z-L-proline, Methanol, Dry HCl gas | 12-24 hours | Room Temperature to Reflux | 85-98% | High yield, inexpensive reagents. | Requires handling of corrosive HCl gas, can be slow.[1][7] |
| Fischer Esterification (H₂SO₄/Methanol) | N-Z-L-proline, Methanol, Conc. H₂SO₄ | 2-12 hours | Reflux | ~95% | Simple setup, readily available reagents. | Strong acid can cause side reactions, requires careful neutralization.[8] |
| Thionyl Chloride Method | N-Z-L-proline, Methanol, Thionyl Chloride (SOCl₂) | 3-12 hours | 0°C to Room Temperature | 97% (for proline methyl ester hydrochloride) | Fast and efficient, high yield. | SOCl₂ is highly corrosive and moisture-sensitive, generates toxic byproducts.[7][9] |
| Trimethylchlorosilane (TMSCl) Method | N-Z-L-proline, Methanol, Trimethylchlorosilane | 12-24 hours | Room Temperature | 90-98% (for proline methyl ester hydrochloride) | Mild reaction conditions, good to excellent yields, operationally simple.[3][10] | TMSCl is moisture-sensitive and corrosive. |
Experimental Protocols
Method 1: Fischer Esterification using HCl in Methanol
-
Preparation: Suspend N-Z-L-proline (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Reaction: Cool the suspension in an ice bath (0°C). Bubble dry HCl gas through the stirred suspension for 15-20 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until all the starting material has been consumed (typically 12-24 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Method 2: Esterification using Thionyl Chloride in Methanol
-
Preparation: To a round-bottom flask containing anhydrous methanol, add N-Z-L-proline (1 equivalent) and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Remove the solvent under reduced pressure. The resulting residue is the hydrochloride salt of the methyl ester.
-
Purification: For the free ester, dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
Method 3: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
-
Preparation: Place N-Z-L-proline (1 equivalent) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents). Then, add anhydrous methanol.[3]
-
Reaction: Stir the resulting solution or suspension at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction by TLC until completion (typically 12-24 hours).[3]
-
Work-up: Concentrate the reaction mixture on a rotary evaporator to obtain the product as its hydrochloride salt.[3]
-
Purification: To obtain the free ester, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
- 7. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving the enantioselectivity of proline-catalyzed reactions.
Welcome to the technical support center for proline-catalyzed reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (% ee)
Question: I am observing low enantiomeric excess (% ee) in my proline-catalyzed reaction. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge and can arise from several factors. A systematic approach to troubleshooting is often the most effective. Here are the key areas to investigate:
-
Catalyst Quality: The purity of L-proline is paramount for achieving high enantioselectivity.[1] Commercially available L-proline may contain impurities that can interfere with the catalytic cycle.
-
Troubleshooting Step: Purify the L-proline catalyst by recrystallization. (See Experimental Protocols section for a detailed procedure).
-
-
Solvent Effects: The solvent plays a critical role in the stereochemical outcome of the reaction by influencing the stability of the transition state.[1] Proline's solubility can also be a limiting factor in many organic solvents.[2][3]
-
Water Content: The presence of water can be a double-edged sword. While anhydrous conditions are often sought, a controlled amount of water can sometimes improve enantioselectivity.[5][6] However, excess water can be detrimental, especially in aldol reactions.[7]
-
Troubleshooting Step: Investigate the effect of the controlled addition of water (e.g., 1-10 equivalents) to your reaction mixture.[5]
-
-
Temperature: Reaction temperature directly impacts the energy difference between the diastereomeric transition states.
-
Troubleshooting Step: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.[1]
-
-
Additives: The addition of co-catalysts or additives can significantly influence the reaction's stereochemical outcome.
-
Troubleshooting Step: Screen for the effect of acidic or basic additives. Weak acids may enhance the yield, while basic additives like DBU have been shown to invert the enantioselectivity in certain reactions.[8][9] Chiral additives, such as substituted imidazoles, can form supramolecular complexes with proline to improve efficiency.[10]
-
-
Catalyst Loading: Insufficient catalyst loading can lead to a slower reaction and potentially lower enantioselectivity. Conversely, very high loadings are not always cost-effective.
-
Substrate Structure: The steric and electronic properties of your substrates (both the nucleophile and electrophile) can have a profound impact on enantioselectivity.[13]
-
Troubleshooting Step: If developing a new reaction, first test your conditions with a known, reliable substrate combination before moving to more complex or sterically demanding examples.[13]
-
Issue 2: Poor Yield or No Reaction
Question: My reaction is giving a very low yield, or it's not proceeding at all. What should I check?
Answer: Poor reactivity can be frustrating. Here’s a checklist of potential culprits:
-
Catalyst Solubility: Proline has poor solubility in many common organic solvents, which can be a major limitation.[2][3]
-
Strong Acidic Conditions: The presence of strong acids can completely halt the reaction.[6]
-
Troubleshooting Step: Ensure your reagents and solvents are free from strong acidic impurities.
-
-
Inappropriate Solvent Choice: Some solvents can be detrimental to reactivity. For instance, protic solvents like methanol can lead to poor stereocontrol and reactivity when used alone.[4]
-
Troubleshooting Step: Refer to literature for solvent systems that have proven effective for your specific reaction type (e.g., aldol, Mannich).
-
-
Substrate Reactivity: Some substrates are inherently less reactive.
-
Troubleshooting Step: You may need to increase the reaction time, temperature (be mindful of the potential impact on enantioselectivity), or catalyst loading.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the carboxylic acid group in proline catalysis? A1: The carboxylic acid group is crucial for proline's catalytic activity. It acts as a bifunctional acid/base catalyst, participating in proton transfer during the catalytic cycle.[7][16] This dual role is essential for the formation of the key enamine intermediate and for stabilizing the transition state, which ultimately governs the stereochemical outcome.[16]
Q2: Can I use a proline derivative instead of L-proline? A2: Yes, and it is often advantageous to do so. Numerous proline derivatives have been developed to overcome some of the limitations of L-proline, such as poor solubility and the need for high catalyst loadings.[2][11] For example, tetrazole and acylsulfonamide derivatives have shown superior performance in terms of yield, enantioselectivity, and solvent compatibility.[11] Similarly, 3-methyl-β-proline has demonstrated improved solubility in nonpolar organic solvents.[14]
Q3: How does water affect proline-catalyzed aldol and Mannich reactions differently? A3: The effect of water can be significantly different between these two key reactions. In aldol reactions, high concentrations of water are known to diminish the enantiomeric excess.[7] Conversely, Mannich reactions can proceed with high enantioselectivity even in the presence of significant amounts of water.[7] This is attributed to a more substantial ionic interaction in the Mannich transition state.[7]
Q4: Is it possible to immobilize the proline catalyst for easier recovery and reuse? A4: Yes, immobilizing proline on a solid support is a common strategy to facilitate catalyst recycling, which is particularly important for large-scale applications. Proline has been successfully supported on various materials, including polymers and silica.[17][18]
Q5: What is the typical mechanism for a proline-catalyzed reaction? A5: Most proline-catalyzed reactions proceed through an enamine-based mechanism. The secondary amine of proline reacts with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic chiral enamine. This enamine then attacks an electrophile. The stereochemistry of the final product is determined by the facial selectivity of this attack, which is directed by the rigid, chiral structure of the proline catalyst.[13][19]
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in Proline-Catalyzed Aldol Reaction (Data is illustrative and compiled from multiple sources for comparison)
| Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| DMSO | 25 | 24 | 95 | 76 |
| DMF | 25 | 24 | 90 | 72 |
| CH3CN | 25 | 48 | 85 | 68 |
| CHCl3 | 25 | 72 | 60 | 55 |
| Methanol | 25 | 48 | 70 | 30 |
| Water/Methanol (1:2 v/v) | 25 | 12 | 98 | 92 |
Table 2: Influence of Additives on a Proline-Catalyzed Aldol Reaction (Data is illustrative and compiled from multiple sources for comparison)
| Additive (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| None | DMSO | 25 | 95 | 76 |
| Water (100) | Acetone | 25 | 93 | 85 |
| Acetic Acid (10) | Dichloromethane | 0 | 88 | 70 |
| DBU (10) | Dichloromethane | 0 | 85 | -60 (inverted) |
| Ti(OiPr)4 (20) | Dichloromethane | -20 | 80 | 70 |
Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.[12]
-
Reaction Setup: To a stirred solution of the catalyst (L-proline or a derivative, typically 10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and the ketone (1.25 mmol). If an additive is used, it should be added at this stage (typically 10 mol%).[12]
-
Reaction Conditions: Stir the solution at the desired temperature (ranging from -10 to 25 °C) for the specified time (24-72 hours).[12] Monitor the reaction progress by TLC or another suitable analytical technique.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[12]
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate (MgSO4). After filtering, evaporate the solvent under reduced pressure.[12]
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC analysis.[12]
Protocol for Recrystallization of L-Proline
-
Dissolution: Dissolve the commercial L-proline in a minimum amount of hot deionized water.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Add a sufficient volume of a miscible organic solvent in which proline is insoluble (e.g., ethanol or isopropanol) to the hot aqueous solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold organic solvent, and dry them under vacuum.
Visualizations
Caption: A typical experimental workflow for a proline-catalyzed reaction.
Caption: A troubleshooting guide for low enantioselectivity in proline catalysis.
Caption: Simplified catalytic cycle for proline-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common side reactions in N-Z-L-proline methyl ester applications.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Z-L-proline methyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide synthesis?
A1: The most prevalent side reactions include racemization of the proline residue, hydrolysis of the methyl ester, and incomplete coupling reactions. Each of these issues can lead to impurities and lower yields of the desired peptide.
Q2: How can I minimize racemization of the proline residue during peptide coupling?
A2: Racemization is a significant concern, particularly when using carbodiimide-based coupling reagents like DIC in the presence of 1-hydroxybenzotriazole (HOBt), especially in solvents like DMF.[1] To mitigate racemization, consider the following strategies:
-
Choice of Coupling Reagent: Opt for coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU) or specialized reagents like PyAOP.[2]
-
Solvent Selection: If using a carbodiimide, consider switching from DMF to a less polar solvent like dichloromethane (DCM).[1]
-
Avoid HOBt with Carbodiimides: When coupling proline derivatives, it is often advisable to avoid the use of HOBt as an additive with carbodiimides.[1][2]
Q3: What is the stability of the methyl ester group, and under what conditions might it hydrolyze?
Q4: What are potential side reactions during the deprotection of this compound?
A4: Deprotection can introduce side reactions depending on the chosen strategy.
-
N-Z (Cbz) Group Removal: Catalytic hydrogenation is the most common method for removing the Z-group. Incomplete reactions can leave the starting material as an impurity. The catalyst can also sometimes cause other reductions in the molecule if other susceptible functional groups are present.
-
Methyl Ester Removal: Saponification (base-catalyzed hydrolysis) is a common method to remove the methyl ester. However, this can be problematic if other base-labile groups are present in the peptide. Additionally, the basic conditions can promote epimerization at the α-carbon. Acid-catalyzed hydrolysis is generally less effective for methyl esters.[3]
Q5: How can I monitor the progress of a coupling reaction involving this compound?
A5: Standard qualitative tests can be used to monitor the completion of the coupling reaction. The Kaiser test is commonly used to detect the presence of primary amines. However, since proline is a secondary amine, the standard Kaiser test will give a red-brown color instead of the intense blue observed for primary amines.[4] For a more definitive result with proline, alternative tests like the isatin test or the chloranil test, which produce a blue color with unprotected N-terminal proline, are recommended.[4]
Troubleshooting Guides
Issue 1: High Levels of D-Proline Detected in the Final Peptide
Potential Cause: Racemization of the L-proline residue during the peptide coupling step. This is often exacerbated by the choice of coupling reagents and solvent.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for proline racemization.
Issue 2: Incomplete Coupling to the Amino Acid Following Proline
Potential Cause: The secondary amine of proline is sterically hindered and less nucleophilic than the primary amines of other amino acids, which can result in slower and incomplete coupling reactions.[2]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Double Coupling | Repeating the coupling step for the amino acid immediately following the proline residue can help drive the reaction to completion.[5] |
| 2 | Increase Reagent Concentration | Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[5] |
| 3 | Use a More Potent Coupling Reagent | For difficult couplings, switching to a more reactive coupling reagent such as HATU or HCTU is often effective.[2] |
| 4 | Monitor Reaction Completion | Use a qualitative test (e.g., Kaiser, isatin, or chloranil test) to confirm the absence of free amine before proceeding to the next step.[4] |
Quantitative Data Summary
The following table summarizes a relevant kinetic parameter for a potential side reaction.
| Reaction | Compound | Rate Constant (k) | Conditions |
| Carbon Deprotonation (leading to racemization) | N-protonated proline methyl ester | kDO = 5.3 ± 0.5 M-1 s-1 | In D2O with deuterioxide ion at 25°C[6] |
Key Experimental Protocols
Protocol 1: General Peptide Coupling using this compound
This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (1.5-3 equivalents relative to resin loading)
-
Coupling reagent (e.g., HCTU, 1.45-2.9 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, 3-6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Workflow Diagram:
Caption: Experimental workflow for peptide coupling.
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Confirm the presence of the free amine using an appropriate qualitative test.
-
In a separate vessel, dissolve this compound and the coupling reagent (e.g., HCTU) in DMF. Add the base (e.g., DIPEA) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF.
-
Perform a qualitative test to confirm the completion of the coupling.[4] If the test is positive (indicating free amine), a second coupling may be necessary.
-
Once the coupling is complete, wash the resin with DMF and DCM and proceed to the next step in the synthesis.
Signaling Pathways and Mechanisms
Proposed Mechanism of Proline Racemization
During peptide coupling with carbodiimides and HOBt, a proposed mechanism for racemization involves the formation of a cyclic carbinol-amine intermediate, which facilitates the loss of stereochemistry at the α-carbon.[1]
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Z-L-proline methyl ester and its Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Z-L-proline methyl ester and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as L-proline and benzyl chloroformate, as well as byproducts from side reactions. If the reaction is not driven to completion, you may have significant amounts of the starting proline. In subsequent reactions, impurities can also arise from the coupling partners or reagents used. For instance, in peptide coupling reactions, unreacted amino acids or coupling reagents may be present.
Q2: My purified this compound is an oil, but I expected a solid. What should I do?
A2: this compound can sometimes be isolated as a colorless to yellow oil. This does not necessarily indicate impurity. However, if you require a solid, you can try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly adding a non-polar solvent (e.g., hexanes or pentane) until turbidity is observed. Cooling the mixture slowly may then afford crystalline material.
Q3: I am seeing a significant amount of N-Z-L-proline in my product after work-up. What is happening?
A3: This is likely due to the hydrolysis of the methyl ester during the aqueous work-up.[1] Ester hydrolysis can be catalyzed by either acidic or basic conditions. To minimize this, ensure that your aqueous washes are performed with mild reagents (e.g., saturated sodium bicarbonate solution instead of strong bases) and are carried out quickly at low temperatures.
Q4: How can I remove unreacted L-proline from my crude this compound?
A4: Unreacted L-proline is significantly more polar than the protected ester. An effective method to remove it is through an extractive work-up. Dissolve the crude product in an organic solvent like ethyl acetate and wash with water or a mild aqueous acid (e.g., dilute HCl). The L-proline will preferentially partition into the aqueous layer.
Q5: What is the best way to monitor the purity of this compound?
A5: The purity of this compound can be effectively monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For chiral purity, chiral HPLC or GC analysis of a derivatized sample may be necessary.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before starting the purification, ensure the reaction has gone to completion using TLC or LC-MS analysis. If incomplete, consider extending the reaction time or adding more of the limiting reagent. |
| Product Loss During Extraction | This compound has some water solubility. To minimize loss to the aqueous phase, saturate the aqueous layer with sodium chloride (brine) during washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Product Hydrolysis | As mentioned in the FAQs, avoid harsh acidic or basic conditions during work-up. Use saturated sodium bicarbonate for neutralization and wash with brine.[1] |
| Inefficient Chromatographic Separation | Optimize the solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides good separation. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the product and impurities to elute together. Try a less polar solvent system. For example, if you are using 30% ethyl acetate in hexanes, try starting with 10% or 15%. A shallow gradient can also improve separation. |
| Structurally Similar Impurities | If impurities are structurally very similar to the product, consider a different purification technique. Recrystallization can be effective if a suitable solvent system is found. Alternatively, derivatizing the impurity to change its polarity before chromatography could be an option. |
| Overloading the Column | Loading too much crude product onto the column can lead to poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. |
Experimental Protocols
Protocol 1: General Extractive Work-up for this compound Synthesis
-
Upon reaction completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any basic impurities).
-
Saturated aqueous NaHCO₃ solution (to remove acidic impurities).
-
Brine (to reduce the amount of dissolved water in the organic phase).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Chromatography Purification
-
Column Packing : Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Sample Loading : Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and load the powder onto the top of the prepared column.
-
Elution : Begin elution with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 Hexanes:Ethyl Acetate) to elute the product.[2]
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Starting Material | Key Impurities | Typical Purity | Typical Yield | Reference |
| Recrystallization | Crude L-proline methyl ester hydrochloride | Starting materials, salts | >99% | 73-99% | [3] |
| Flash Chromatography | Crude N-Boc-(2S)-4-ketoproline methyl ester | Diastereomers, starting materials | High (not quantified) | 90% | [2] |
| Flash Chromatography | Crude peptide from coupling reaction | Unreacted starting materials, coupling reagents | >95% (by HPLC) | 60-80% | [4] |
| Extractive Work-up | Crude N-amino-L-proline methyl ester | Starting materials, inorganic salts | Used as an initial clean-up step | 78% (crude) | [5] |
Visualizations
Caption: General purification workflow for this compound and its products.
Caption: Relationship between impurity types and effective purification techniques.
References
Scale-up considerations for the synthesis of N-Z-L-proline methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of N-Z-L-proline methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing L-proline methyl ester hydrochloride, the precursor to this compound?
A1: Common methods for the esterification of L-proline to its methyl ester hydrochloride include the Fischer esterification, using reagents like thionyl chloride in methanol, or trimethylchlorosilane (TMSCl) in methanol.[1][2][3] The Fischer method involves bubbling dry HCl gas through a suspension of L-proline in absolute methanol.[1] Another effective method is the use of acetyl chloride in methanol, which generates HCl in situ, followed by heating to reflux.[4] The TMSCl/methanol system offers a convenient room temperature procedure.[2][5]
Q2: What is a standard method for the N-protection of L-proline methyl ester with a Z-group (Cbz)?
A2: A standard method for N-protection involves reacting L-proline methyl ester with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction is typically carried out in a suitable organic solvent like dichloromethane.
Q3: What are the critical safety precautions to consider during the synthesis of this compound?
A3: this compound is classified as a skin and eye irritant.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The synthesis should be conducted in a well-ventilated fume hood. Thionyl chloride, if used for esterification, is corrosive and reacts violently with water, requiring careful handling.[3]
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a colorless oil. It has a molecular weight of 263.29 g/mol .[7] Other reported properties include a density of approximately 1.175 g/mL at 25 °C and a refractive index of about 1.5217 at 20 °C.[7]
Troubleshooting Guide
Problem 1: Low Yield of L-proline methyl ester hydrochloride
-
Possible Cause: Incomplete reaction due to the presence of moisture.
-
Possible Cause: Insufficient reaction time or inadequate acid catalyst.
-
Solution: For the Fischer esterification, ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). It may be necessary to treat the proline with the acidic methanol solution more than once.[1] For methods like using acetyl chloride in methanol, refluxing for an adequate duration (e.g., 8 hours) is crucial.[4]
-
-
Possible Cause: Loss of product during workup.
-
Solution: L-proline methyl ester hydrochloride is water-soluble. Avoid aqueous washes during the workup of the hydrochloride salt. Precipitation with a non-polar solvent like diethyl ether can be an effective isolation method.[1]
-
Problem 2: Incomplete N-protection Reaction
-
Possible Cause: Inactive benzyl chloroformate (Cbz-Cl).
-
Solution: Cbz-Cl can degrade over time. Use a fresh bottle or a recently purchased stock.
-
-
Possible Cause: Inadequate base to neutralize the HCl generated.
-
Solution: Ensure at least one equivalent of a suitable base, such as triethylamine, is used to scavenge the HCl produced during the reaction. The absence of a base will lead to the protonation of the starting material's amino group, rendering it unreactive.
-
-
Possible Cause: Low reaction temperature.
-
Solution: While the reaction is often performed at 0 °C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion. Monitor the reaction progress by TLC.
-
Problem 3: Difficulty in Purifying the Final Product
-
Possible Cause: Presence of unreacted starting materials or by-products.
-
Solution: After the N-protection step, perform an aqueous workup to remove water-soluble impurities like triethylamine hydrochloride. A typical workup involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally a brine wash.
-
-
Possible Cause: The product is an oil and difficult to crystallize.
-
Solution: this compound is often obtained as an oil. Purification is typically achieved by column chromatography on silica gel.
-
Problem 4: Potential Racemization
-
Possible Cause: Harsh reaction conditions.
-
Solution: While esterification of free amino acids can sometimes lead to racemization, methods using TMSCl in methanol at room temperature have been reported to cause little racemization.[2][5] The N-protection step with Cbz-Cl under basic conditions is generally not prone to racemization at the alpha-carbon. It is good practice to keep reaction temperatures low where possible and to avoid unnecessarily harsh acidic or basic conditions.
-
Quantitative Data
| Parameter | Value | Source |
| L-proline methyl ester hydrochloride Synthesis | ||
| Yield (using acetyl chloride/MeOH) | ~100% | [4] |
| Yield (using pyridine catalyst/HCl/MeOH) | 73.4% - 99.6% | [8] |
| This compound Properties | ||
| Purity (Assay) | 97% | [7] |
| Optical Activity [α]22/D | -36.8° (neat) | [7] |
| Density (25 °C) | 1.175 g/mL | [7] |
| Refractive Index (20 °C) | 1.5217 | [7] |
Experimental Protocols
1. Synthesis of L-proline methyl ester hydrochloride
This protocol is adapted from a procedure using acetyl chloride.[4]
-
Materials:
-
L-proline (100 g, 0.87 mol)
-
Anhydrous Methanol (600 mL)
-
Acetyl Chloride (92.6 mL, 1.30 mol)
-
-
Procedure:
-
Suspend L-proline in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Maintain reflux for approximately 8 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent in vacuo to yield L-proline methyl ester hydrochloride as a colorless oil. The yield is expected to be quantitative.[4]
-
2. Synthesis of this compound
This is a general procedure for N-Cbz protection.
-
Materials:
-
L-proline methyl ester hydrochloride (from the previous step, ~0.87 mol)
-
Dichloromethane (DCM), anhydrous (1 L)
-
Triethylamine (242 mL, 1.74 mol)
-
Benzyl Chloroformate (Cbz-Cl) (136 mL, 0.96 mol)
-
-
Procedure:
-
Dissolve the L-proline methyl ester hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution.
-
In the addition funnel, prepare a solution of benzyl chloroformate in DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 300 mL), saturated aqueous NaHCO₃ (2 x 300 mL), and brine (1 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pianetachimica.it [pianetachimica.it]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. N-Z- L -proline methyl ester 97 5211-23-4 [sigmaaldrich.com]
- 7. N-Z-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
Preventing racemization in N-Z-L-proline methyl ester mediated transformations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization in transformations involving N-Z-L-proline methyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that can lead to the racemization of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-proline detected in the final product. | Inappropriate Coupling Reagent/Additive Combination: The use of carbodiimides (e.g., DCC, DIC, WSCI) in combination with 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents like dimethylformamide (DMF) is a major cause of proline racemization.[1][2][3] | - Avoid the use of HOBt with carbodiimides in DMF. - Consider using coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU).[2] - For particularly sensitive transformations, specialized reagents like PyAOP or PyClock may be beneficial.[2] - Alternatively, perform the coupling in a less polar solvent like dichloromethane (DCM) without an additive.[1][3] |
| Elevated Reaction Temperature: Increased temperatures accelerate both the desired reaction and the undesired racemization pathway. | - Perform the transformation at room temperature or below if the reaction kinetics allow. - For microwave-assisted syntheses, consider lowering the temperature for the proline-related step to around 50°C. | |
| Prolonged Exposure to Basic Conditions: The presence of a base, especially a strong one, can abstract the acidic α-proton of the proline ester, leading to a planar enolate intermediate that can be protonated from either face, causing racemization.[4] | - Use a weaker or more sterically hindered base if a base is required. - Minimize the reaction time as much as possible. - Consider in situ neutralization protocols if applicable. | |
| Inappropriate Solvent Choice: The solvent can influence the stability of the intermediates in the racemization pathway.[2] | - Screen a range of solvents. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) have been shown to suppress racemization compared to DMF in certain coupling reactions.[1][3] | |
| Low enantiomeric excess (ee) in the product after purification. | Racemization on Silica Gel: The acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use an alternative stationary phase, such as alumina (basic or neutral). |
| Harsh Deprotection or Saponification Conditions: Strong acidic or basic conditions used for the removal of the Z-group or hydrolysis of the methyl ester can induce racemization. | - For saponification, use milder conditions such as lithium hydroxide (LiOH) in a mixture of THF and water at 0°C to room temperature. Monitor the reaction closely to avoid prolonged exposure. - For Z-group removal, consider catalytic hydrogenation (e.g., H₂, Pd/C), which is generally racemization-free. |
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound?
A1: Racemization is the conversion of the enantiomerically pure this compound into a mixture of both its L- and D-enantiomers. The stereochemical integrity at the α-carbon of the proline ring is crucial for the biological activity and three-dimensional structure of the final molecule. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological properties, or potential toxicity.[2]
Q2: Why is this compound prone to racemization?
A2: The hydrogen atom on the α-carbon of the proline ring is acidic and can be removed by a base. This deprotonation forms a planar enolate intermediate. Reprotonation of this flat intermediate can occur from either side, leading to a mixture of L- and D-isomers, thus causing racemization.
Q3: Which analytical techniques can be used to determine the enantiomeric purity of my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your product. This often requires derivatization of the proline derivative to enable separation on a chiral stationary phase and to improve detection. Chiral Gas Chromatography (GC) can also be used after appropriate derivatization.
Q4: Can the choice of base in my reaction affect the level of racemization?
A4: Absolutely. Stronger bases and higher concentrations of base can increase the rate of racemization.[4] If a base is necessary, it is advisable to use the weakest base that can effectively promote the desired reaction or a sterically hindered base to minimize abstraction of the α-proton.
Q5: I am performing a saponification of the methyl ester. What are the best practices to avoid racemization?
A5: To minimize racemization during saponification, use mild conditions. A common approach is to use lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at a reduced temperature (e.g., 0°C to room temperature). It is crucial to monitor the reaction closely (e.g., by TLC or LC-MS) and to quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the basic medium.
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes data from a model peptide synthesis involving a proline derivative, which illustrates the significant impact of the coupling reagent and additive choice on the level of epimerization. While this data is for a different proline derivative, it provides valuable insight into the trends expected for this compound transformations.
| Coupling Reagent/Additive | Solvent | % D-Isomer (Racemization) | Reference |
| DIC/HOBt | DMF | High (significant racemization observed) | [2] |
| WSCI/HOBt | DMF | High (extensive racemization observed) | [1][3] |
| DIC/OxymaPure | DMF | Low | [2] |
| HCTU | DMF | Low | [2] |
| COMU | DMF | Low | [2] |
| Mixed Anhydride | THF | Almost none | [1][3] |
| Carbodiimide Method | DCM | Almost none | [1][3] |
| Data is illustrative and may vary depending on the specific substrates, stoichiometry, and reaction conditions. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC after Derivatization with NBD-Cl
This protocol describes a general procedure for the derivatization of a proline-containing compound with 4-chloro-7-nitrobenzofurazan (NBD-Cl) and subsequent analysis by chiral HPLC to determine the D/L ratio.[5][6][7]
1. Sample Preparation and Derivatization: a. Accurately weigh a sample of your proline-containing product (e.g., 2 mg) and dissolve it in a suitable solvent (e.g., ethanol). b. Prepare a solution of NBD-Cl in ethanol (e.g., 4 mg/mL). c. Mix the sample solution with the NBD-Cl solution. d. Heat the mixture at 60°C for 10 minutes. e. Cool the reaction mixture and, if necessary, quench the reaction by adding a small amount of dilute acid (e.g., 0.1 M HCl). f. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
2. Chiral HPLC Analysis:
-
Column: CHIRALPAK-IA (250 mm x 4.6 mm, 5 µm) or a similar chiral stationary phase.
-
Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in ethanol.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 465 nm.
-
Injection Volume: 10 µL.
3. Data Analysis: a. Inject a derivatized racemic standard of D/L-proline to determine the retention times of the two enantiomers. b. Inject the derivatized sample. c. Calculate the percentage of each enantiomer by integrating the peak areas. The enantiomeric excess (ee) can be calculated as: ee (%) = [([L] - [D]) / ([L] + [D])] x 100.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Base-catalyzed racemization mechanism of this compound.
Caption: Troubleshooting workflow for preventing racemization.
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
- 4. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Catalyst loading and solvent effects in N-Z-L-proline methyl ester catalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving N-Z-L-proline methyl ester as a catalyst. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst loading and solvent effects.
Introduction
This compound is a derivative of the versatile organocatalyst L-proline. The N-benzyloxycarbonyl (Z) protecting group and the methyl ester modify the catalyst's steric and electronic properties, influencing its solubility, stability, and catalytic activity. While the fundamental principles of catalysis are similar to L-proline, specific reaction conditions often require optimization. This guide provides a starting point for troubleshooting and refining your experimental protocols.
It is important to note that while extensive quantitative data is available for L-proline, comprehensive tabular data directly comparing catalyst loading and solvent effects for this compound is less prevalent in the public domain. The tables and protocols provided below are based on established principles of proline catalysis and data from related systems, offering a strong foundation for your experimental design.
Troubleshooting Guide
This section addresses common problems encountered during reactions catalyzed by this compound, focusing on issues of yield and selectivity.
Low or No Product Yield
Question: I am not observing any significant product formation in my reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Catalyst Quality: The purity of the this compound is crucial. Impurities can inhibit the catalytic cycle.
-
Troubleshooting Step: Verify the purity of your catalyst using techniques like NMR or melting point analysis. If necessary, purify the catalyst by recrystallization.
-
-
Reagent Purity: Ensure the substrates (e.g., aldehydes, ketones) and solvents are of high purity and free from contaminants that could react with the catalyst or substrates.
-
Reaction Conditions:
-
Temperature: The reaction may require heating to overcome the activation energy or cooling to suppress side reactions. Experiment with a range of temperatures (e.g., room temperature, 0 °C, 50 °C).
-
Concentration: Low concentrations may lead to slow reaction rates. Try increasing the concentration of your reactants.
-
-
Catalyst Loading: The amount of catalyst may be insufficient.
-
Troubleshooting Step: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%).
-
Low Enantioselectivity (% ee)
Question: My reaction is producing the desired product, but the enantiomeric excess is low. How can I improve the stereoselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis and is often highly sensitive to the reaction environment.
Possible Causes and Solutions:
-
Catalyst Purity: The presence of the opposite enantiomer of the catalyst, even in small amounts, will significantly decrease the enantiomeric excess of the product.
-
Troubleshooting Step: Ensure you are using the correct and enantiomerically pure catalyst.
-
-
Solvent Effects: The solvent plays a critical role in the organization of the transition state, which dictates the stereochemical outcome.[1][2]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Troubleshooting Step: Try running the reaction at lower temperatures (e.g., 0 °C or -20 °C).
-
-
Water Content: The presence of small amounts of water can sometimes be beneficial, but excess water can be detrimental to enantioselectivity.
-
Troubleshooting Step: Ensure your solvent and reagents are appropriately dried if the protocol calls for anhydrous conditions. Conversely, the controlled addition of a small amount of water could be explored.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a reaction using this compound?
A1: The optimal catalyst loading can vary significantly depending on the specific substrates and reaction conditions. A typical starting point is 5-10 mol%. However, for less reactive substrates, a higher loading (e.g., 20-30 mol%) may be necessary. It is advisable to perform a loading screen to determine the optimal amount for your specific reaction, as excessively high loadings can sometimes lead to undesired side reactions or be economically inefficient.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent has a profound impact on both the reaction rate and the stereoselectivity.[1] Protic solvents are generally not preferred for proline-catalyzed aldol reactions as they can interfere with the catalytic cycle, leading to poor stereocontrol.[3] Highly dipolar aprotic solvents such as DMSO and DMF often provide good solubility for the catalyst and promote the reaction.[3] However, the optimal solvent is substrate-dependent, and a solvent screen is highly recommended for new reactions.
Q3: Can this compound be recovered and reused?
A3: While homogeneous catalysts like this compound are challenging to recover from the reaction mixture, strategies such as immobilization on a solid support can facilitate recovery and reuse. If using the catalyst in its homogeneous form, recovery is generally not practical.
Q4: My reaction is very slow. What can I do to increase the reaction rate?
A4: To increase the reaction rate, you can try the following:
-
Increase the reaction temperature.
-
Increase the concentration of the reactants.
-
Increase the catalyst loading.
-
Choose a solvent that is known to accelerate similar reactions.
Data Presentation
The following tables summarize the effects of catalyst loading and solvent choice on a representative proline-catalyzed asymmetric aldol reaction. While this data is for L-proline, the trends are generally applicable to its N-Z-methyl ester derivative and can serve as a guide for optimization.
Table 1: Effect of Catalyst Loading on a Proline-Catalyzed Aldol Reaction
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Low | Moderate |
| 5 | Good | High |
| 10 | High | High |
| 20 | High | Slightly Decreased |
Note: This is a generalized representation. Optimal loading is reaction-dependent.
Table 2: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Solvent | Dielectric Constant | Yield (%) | Enantiomeric Excess (% ee) |
| Hexane | 1.9 | Low | Low |
| Chloroform (CHCl₃) | 4.8 | Moderate | Moderate-High |
| Acetonitrile (MeCN) | 37.5 | Good | Good |
| Dimethylformamide (DMF) | 36.7 | High | High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Very High |
Note: This table illustrates general trends. The optimal solvent must be determined experimentally.
Experimental Protocols
General Protocol for a this compound Catalyzed Aldol Reaction
This protocol provides a starting point for the asymmetric aldol reaction between a ketone and an aldehyde.
-
To a clean, dry reaction vessel, add this compound (e.g., 10 mol%).
-
Add the ketone (e.g., 1.5 to 5 equivalents) and the chosen solvent (e.g., DMSO).
-
Stir the mixture at the desired temperature (e.g., room temperature) for 10-15 minutes to ensure the catalyst dissolves.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction and monitor its progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Protocol for Recrystallization of L-proline (Applicable for its derivatives)
This protocol can be adapted for the purification of this compound if impurities are suspected.
-
Dissolve the crude catalyst in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
The following diagrams illustrate key concepts in this compound catalysis.
Caption: Troubleshooting workflow for low yield or enantioselectivity.
Caption: Generalized catalytic cycle for an aldol reaction.
References
Technical Support Center: Purification of N-Z-L-proline methyl ester
This guide provides troubleshooting advice and detailed protocols for the removal of residual N-Z-L-proline methyl ester from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound?
Common impurities can include unreacted starting materials such as L-proline methyl ester hydrochloride and benzyl chloroformate (or other Z-group precursors), byproducts like benzyl alcohol, and residual solvents used in the reaction. In some cases, partial hydrolysis of the methyl ester can lead to the presence of N-Z-L-proline.
Q2: What is the general workflow for purifying this compound?
A typical purification workflow involves an initial extractive work-up to remove water-soluble impurities, followed by chromatographic purification or crystallization to achieve high purity. The specific steps may vary depending on the scale of the reaction and the nature of the impurities.
Q3: Is this compound stable to acidic and basic conditions during work-up?
While the N-Z protecting group is relatively stable, the methyl ester is susceptible to hydrolysis under both strong acidic and basic conditions, especially at elevated temperatures.[1][2][3][4] It is crucial to use mild conditions, such as washing with dilute acid (e.g., 10% citric acid) and weak base (e.g., saturated sodium bicarbonate solution), and to keep the temperature low during the work-up.[1][5]
Troubleshooting Guide
Problem 1: An emulsion has formed during the extractive work-up.
Cause: The presence of polar solvents, salts, or fine solid particles can lead to the formation of a stable emulsion at the aqueous-organic interface, making phase separation difficult.
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filter: If solids are present, filter the entire mixture through a pad of Celite or glass wool to remove particulate matter.
-
Patience and Gentle Agitation: Allow the mixture to stand for an extended period. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help to prevent emulsion formation.
-
Change the Organic Solvent: If the problem persists, consider using a different extraction solvent that has a greater density difference with water.
Problem 2: The yield of this compound is low after purification.
Cause: Low yields can result from incomplete reaction, hydrolysis of the methyl ester during work-up, or loss of product during purification steps.
Solution:
-
Monitor the Reaction: Ensure the initial reaction has gone to completion using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Control pH and Temperature: During the work-up, use pre-chilled, dilute acidic and basic solutions for washing and perform extractions at low temperatures (e.g., in an ice bath) to minimize ester hydrolysis.[1]
-
Optimize Chromatography: If using column chromatography, ensure proper selection of the stationary phase and eluent system to achieve good separation without excessive band broadening, which can lead to product loss.[6]
-
Careful Crystallization: If crystallizing the product, use an appropriate solvent system and allow for slow cooling to maximize crystal formation and recovery. Seeding with a small crystal of the pure product can sometimes induce crystallization.[7]
Problem 3: The purified product is still contaminated with a polar impurity.
Cause: A polar impurity, such as the hydrolyzed N-Z-L-proline, may not be fully removed by a standard extractive work-up.
Solution:
-
Aqueous Washes: Increase the number of washes with a weak base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity into the aqueous phase.[5]
-
Silica Gel Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (like hexane or pentane) and a more polar solvent (like ethyl acetate) is typically effective.[6][8]
Experimental Protocols
Protocol 1: Standard Extractive Work-up
This protocol is suitable for the initial purification of this compound from a reaction mixture.
-
Quench the Reaction: If necessary, quench the reaction by adding water or a dilute aqueous acid.
-
Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.[5][6]
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer with a 10% aqueous citric acid solution to remove any unreacted basic compounds.[5]
-
Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any unreacted acidic compounds.[5] Repeat this wash if significant acidic impurities are present.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.[8]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[6][8]
Protocol 2: Flash Column Chromatography
This protocol is used for further purification of the crude this compound.
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elute the Product: Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane.[6][8] The polarity of the eluent should be optimized based on TLC analysis.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Common Solvents for Work-up and Purification
| Step | Solvent | Purpose | Reference |
| Extraction | Ethyl Acetate | Primary organic solvent for extraction | [5][6] |
| Extraction | Dichloromethane | Alternative organic solvent for extraction | [5] |
| Washing | 10% Citric Acid (aq) | Removal of basic impurities | [5] |
| Washing | Sat. NaHCO₃ (aq) | Removal of acidic impurities | [5] |
| Washing | Brine (Sat. NaCl aq) | Removal of residual water | [8] |
| Chromatography | Hexane/Ethyl Acetate | Common eluent system for silica gel chromatography | [6][8] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation | High concentration of salts or polar solvents | Add brine; filter through Celite |
| Low Product Yield | Ester hydrolysis; incomplete reaction | Control pH and temperature; monitor reaction completion |
| Polar Impurity Contamination | Incomplete removal of acidic byproducts | Increase number of basic washes; perform column chromatography |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Technical Support Center: N-Z-L-proline Methyl Ester Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to enhance the yield and purity of N-Z-L-proline methyl ester.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The most prevalent methods involve the esterification of N-Z-L-proline using methanol with an activating agent. The two most widely used industrial methods are:
-
Thionyl Chloride (SOCl₂) in Methanol: This is a highly efficient method where SOCl₂ reacts with methanol to form the esterifying agent in situ. It is known for driving the reaction to completion and achieving high yields, often exceeding 95%.[1]
-
Acid Catalysis (Fischer Esterification): This classic method uses a strong acid catalyst, such as anhydrous hydrogen chloride (HCl) gas or sulfuric acid (H₂SO₄), in methanol.[2][3] While effective, it is an equilibrium-driven reaction and requires stringent anhydrous conditions to maximize yield.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields are typically traced back to a few critical factors:
-
Presence of Water: Moisture is the primary cause of reduced yield. Water can hydrolyze the ester product back to the carboxylic acid starting material and can also decompose reagents like thionyl chloride.[2] Ensuring all glassware is oven-dried and using anhydrous methanol are critical steps.
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or an inadequate amount of catalyst or reagent. Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is essential.
-
Sub-optimal Work-up: Significant product loss can occur during the extraction and purification phases. This includes incomplete extraction from the aqueous phase or losses during recrystallization.
Q3: What are the most critical parameters to control during the esterification reaction?
To ensure high yield and purity, focus on these parameters:
-
Anhydrous Conditions: The reaction system must be kept as dry as possible. Use high-grade anhydrous methanol and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Temperature Control: For reactions involving highly reactive reagents like thionyl chloride, initial addition should be performed at low temperatures (e.g., 0 to -10 °C) to control the exothermic reaction and prevent side product formation.[4] Subsequent steps may require refluxing to drive the reaction to completion.[5]
-
Reagent Stoichiometry: The molar ratio of the acid, alcohol, and catalyst must be precise. An excess of methanol is typically used as it often serves as both the reagent and the solvent.
Q4: How can I most effectively purify the crude this compound?
High purity is typically achieved through a multi-step purification process:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically quenched and then washed. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is used to remove any unreacted N-Z-L-proline and acidic byproducts.
-
Drying: The separated organic layer must be thoroughly dried using an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Recrystallization: This is the most critical step for achieving high purity. The crude product, obtained after solvent evaporation, is dissolved in a minimal amount of a hot solvent (like methanol or ethyl acetate) and then cooled, often with the addition of an anti-solvent (like n-heptane or diethyl ether) to induce crystallization of the pure product, leaving impurities behind in the mother liquor.[1][6]
Q5: I see an unexpected spot on my TLC plate after the reaction. What could this impurity be?
An unexpected impurity could be one of several possibilities:
-
Unreacted Starting Material: If the reaction did not go to completion, you will see a spot corresponding to N-Z-L-proline. This is easily identified by running a co-spot with the starting material.
-
Hydrolysis Product: If moisture was present, the ester product may have hydrolyzed back to N-Z-L-proline.
-
Side Products from Reagents: Depending on the method, byproducts can form. For instance, using SOCl₂ can lead to the formation of sulfites that need to be properly removed during work-up.
-
Racemization: Although proline is relatively resistant to racemization, harsh reaction conditions (e.g., excessively high temperatures or prolonged exposure to strong base/acid) could potentially lead to the formation of the D-enantiomer.[7]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Presence of Water: Reagents (especially SOCl₂) are sensitive to moisture. Methanol may not be anhydrous. | Oven-dry all glassware before use. Use a fresh bottle of anhydrous methanol. Run the reaction under an inert atmosphere (N₂ or Ar).[2] |
| Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | Monitor the reaction progress via TLC until the starting material spot disappears. If the reaction stalls, consider increasing the temperature or extending the reaction time.[3] | |
| Reagent Degradation: Thionyl chloride or other reagents may have degraded due to improper storage. | Use a fresh bottle of the reagent. For SOCl₂, ensure it is colorless to pale yellow; darker colors indicate degradation. | |
| Low Purity (Multiple Spots on TLC) | Unreacted Starting Material: The reaction did not go to completion. | See "Incomplete Reaction" above. During work-up, ensure thorough washing with NaHCO₃ solution to remove the acidic starting material. |
| Inefficient Purification: Impurities were not fully removed during work-up or recrystallization. | Optimize the recrystallization solvent system. Sometimes a second recrystallization is necessary. If impurities are persistent, consider purification by column chromatography.[8] | |
| Side Reactions: Reaction temperature was too high, leading to decomposition or side product formation. | Maintain strict temperature control, especially during the addition of reactive reagents. Add reagents like SOCl₂ dropwise at 0 °C or below.[4] | |
| Product is an Oil, Not a Crystalline Solid | Residual Solvent: Trace amounts of solvent are preventing crystallization. | Ensure the crude product is dried thoroughly under high vacuum. |
| Presence of Impurities: Impurities can disrupt the crystal lattice formation. | Re-purify the oil. Attempt recrystallization using a different solvent system (e.g., dissolve in minimal diethyl ether and add hexane as an anti-solvent). | |
| Product Discoloration (Yellow or Brown) | Degradation during Reaction: Overheating or extended reaction times at high temperatures can cause decomposition. | Avoid excessive heating. Use a lower reflux temperature if possible or reduce the reflux time. |
| Impurities from Reagents: Lower-grade solvents or reagents may contain impurities that cause coloration. | Use high-purity, analytical grade solvents and reagents. Filtering the final solution through a small pad of silica gel can sometimes remove baseline impurities.[8] |
Section 3: Data & Experimental Protocols
Comparison of Common Esterification Methods
| Method | Reagent(s) | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂, Methanol | 0 °C to reflux, 2-15 hours | 95-99%[1] | High yield, drives reaction to completion, simple procedure. | SOCl₂ is toxic and corrosive; reaction produces HCl and SO₂ gases. |
| Fischer Esterification | Anhydrous HCl or H₂SO₄, Methanol | Room temp to reflux, 12-24 hours | 80-90% | Inexpensive reagents, well-established method. | Equilibrium reaction, requires strictly anhydrous conditions, can be slow.[2] |
| TMSCl | Trimethylchlorosilane, Methanol | Room temperature, 4-6 hours | 90-97%[7][9] | Mild conditions, good to excellent yields, simple work-up. | TMSCl is moisture-sensitive and corrosive. |
Protocol 1: Synthesis via Thionyl Chloride Method
Materials:
-
N-Z-L-proline
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, suspend N-Z-L-proline (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of proline).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the resulting residue in DCM or EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol or ethyl acetate to dissolve the solid completely.
-
Slowly add a non-polar anti-solvent, such as n-heptane or diethyl ether, dropwise until the solution becomes slightly turbid.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration, washing the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under high vacuum to obtain the pure this compound.
Section 4: Visual Workflow and Logic Diagrams
References
- 1. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]
- 5. ijcrr.com [ijcrr.com]
- 6. CN103896820A - Method for purifying L-prolinamide - Google Patents [patents.google.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Stability issues of N-Z-L-proline methyl ester under various reaction conditions
Welcome to the technical support center for N-Z-L-proline methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns for this compound are hydrolysis of the methyl ester, cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group, and racemization at the alpha-carbon. These issues can be influenced by pH, temperature, solvent, and the presence of nucleophiles or catalysts.
Q2: How can I minimize hydrolysis of the methyl ester group?
A2: To minimize hydrolysis, it is crucial to avoid strongly acidic or basic conditions, especially in the presence of water. Reactions should be carried out in anhydrous solvents whenever possible. If aqueous conditions are necessary, they should ideally be buffered to a neutral pH.
Q3: Under what conditions is the Z-group susceptible to cleavage?
A3: The Z-group is sensitive to catalytic hydrogenation (e.g., H₂/Pd-C), strong acids (e.g., HBr in acetic acid), and certain Lewis acids. Unintended cleavage can occur if these conditions are used for other transformations in the presence of the Z-protected proline derivative. For selective deprotection of the Z-group while preserving the methyl ester, methods like catalytic transfer hydrogenolysis or Lewis acid-mediated cleavage under specific conditions are recommended.[1]
Q4: What factors can lead to racemization of this compound?
A4: Racemization can be a concern, particularly under basic conditions. The presence of a strong base can facilitate the deprotonation of the alpha-carbon, leading to a loss of stereochemical integrity. The risk of racemization increases with prolonged exposure to basic conditions and at elevated temperatures.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is recommended to store this compound in its pure form at -20°C for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years. If in solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: Low yield or absence of desired product in a reaction involving this compound.
-
Possible Cause: Degradation of the starting material due to inappropriate reaction conditions.
-
Troubleshooting Steps:
-
Verify pH: Ensure the reaction medium is not strongly acidic or basic, unless required for the transformation. Use buffered solutions if necessary.
-
Control Temperature: Avoid excessive heat, as it can accelerate hydrolysis, deprotection, and racemization. Run reactions at the lowest effective temperature.
-
Use Anhydrous Solvents: If the reaction is sensitive to water, use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze Starting Material: Before starting the reaction, confirm the purity and integrity of your this compound using techniques like NMR or HPLC.
-
Issue 2: Presence of N-Z-L-proline as a byproduct.
-
Possible Cause: Hydrolysis of the methyl ester.
-
Troubleshooting Steps:
-
Minimize Water Content: Ensure all reagents and solvents are as dry as possible.
-
Reduce Reaction Time: Prolonged reaction times, especially in the presence of nucleophiles or water, can increase the extent of hydrolysis.
-
Purification: If minor hydrolysis is unavoidable, the desired ester can often be separated from the resulting carboxylic acid by column chromatography.
-
Issue 3: Formation of L-proline methyl ester as a byproduct.
-
Possible Cause: Unintended cleavage of the Z-protecting group.
-
Troubleshooting Steps:
-
Avoid Reductive Conditions: If your reaction involves reagents that can act as reducing agents (even mild ones), consider if they are compatible with the Z-group.
-
Check for Acid Contamination: Strong acidic impurities in reagents or solvents can lead to partial deprotection.
-
Alternative Protecting Groups: If Z-group instability is a persistent issue, consider using a more robust protecting group for the nitrogen, such as Boc or Fmoc, depending on the overall synthetic strategy.
-
Issue 4: Racemization of the proline moiety observed in the product.
-
Possible Cause: Exposure to basic conditions.
-
Troubleshooting Steps:
-
Use Non-nucleophilic Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of stronger, more nucleophilic bases (e.g., sodium hydroxide, potassium carbonate).
-
Lower the Temperature: Perform base-mediated reactions at low temperatures (e.g., 0°C or below) to minimize the rate of epimerization.
-
Limit Exposure Time: Keep the duration of exposure to basic conditions as short as possible.
-
Data on Stability of this compound
The following tables summarize the expected stability of this compound under various conditions. Note that specific quantitative data for this exact compound is limited in the literature; therefore, these tables are based on general principles of organic chemistry and data for analogous structures. The values should be considered illustrative.
Table 1: Stability in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Expected Stability | Primary Degradation Pathway |
| Dichloromethane (DCM) | High | Minimal degradation |
| Tetrahydrofuran (THF) | High | Minimal degradation |
| Acetonitrile (MeCN) | High | Minimal degradation |
| N,N-Dimethylformamide (DMF) | Moderate | Potential for slow decomposition over time |
| Methanol (MeOH) | Moderate | Risk of transesterification if catalysts are present |
| Water (neutral pH) | Low to Moderate | Hydrolysis of the methyl ester |
Table 2: Effect of pH on Stability in Aqueous Solution at 25°C
| pH | Expected Half-life (Illustrative) | Primary Degradation Pathway |
| 2 | Hours to Days | Acid-catalyzed hydrolysis of the methyl ester |
| 4 | Days to Weeks | Slow hydrolysis of the methyl ester |
| 7 | Weeks to Months | Slow hydrolysis of the methyl ester |
| 10 | Hours to Days | Base-catalyzed hydrolysis of the methyl ester and risk of racemization |
| 12 | Minutes to Hours | Rapid hydrolysis and significant risk of racemization |
Table 3: Effect of Temperature on Stability (in a neutral, anhydrous solvent)
| Temperature | Expected Stability | Potential Issues |
| -20°C | Very High | Recommended for long-term storage |
| 4°C | High | Suitable for short to medium-term storage |
| 25°C (Room Temp) | Moderate | Slow degradation may occur over extended periods |
| 50°C | Low | Increased rate of decomposition |
| 100°C | Very Low | Rapid degradation |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for testing the stability of this compound under specific conditions (e.g., a particular solvent, pH, or temperature).
1. Materials and Equipment:
-
This compound
-
Solvent or buffer of interest
-
Constant temperature bath or incubator
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
Vials with inert caps
-
Analytical balance
-
Standard laboratory glassware
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent/buffer to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC/UPLC to determine the initial purity and peak area of the compound. This will serve as the baseline.
-
Incubation: Dispense aliquots of the stock solution into several sealed vials. Place these vials in the controlled environment for the stability study (e.g., a 40°C water bath).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the controlled environment. If the incubation temperature was elevated, allow the vial to cool to room temperature.
-
HPLC/UPLC Analysis: Analyze the sample from the vial by HPLC/UPLC using the same method as the initial analysis.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Identify and quantify any major degradation products by comparing the chromatograms to standards if available (e.g., N-Z-L-proline, L-proline methyl ester).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of N-Z-L-proline Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of N-Z-L-proline methyl ester, a crucial building block in peptide synthesis and pharmaceutical development. The following sections detail the principles, experimental protocols, and comparative performance of various spectroscopic and chromatographic techniques, supported by experimental data to aid in method selection and application.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the characterization of this compound depends on the specific analytical goal, such as structural elucidation, purity assessment, or chiral separation. The following tables provide a summary and comparison of the most common techniques.
Spectroscopic Methods
| Method | Information Provided | Advantages | Limitations | Typical Application |
| ¹H NMR Spectroscopy | Precise information on the molecular structure, including the number and environment of protons. | Non-destructive, highly reproducible, provides unambiguous structural information. | Relatively low sensitivity compared to MS, complex spectra for mixtures. | Structural confirmation, purity assessment. |
| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule. | Complements ¹H NMR for complete structural elucidation. | Lower sensitivity than ¹H NMR, longer acquisition times. | Structural confirmation. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple sample preparation, provides a molecular "fingerprint". | Provides limited structural information on its own. | Confirmation of functional groups (e.g., ester, carbamate). |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | High sensitivity, provides molecular formula with high-resolution MS. | Can be destructive, may require derivatization for volatile compounds in GC-MS. | Molecular weight determination, impurity identification. |
Chromatographic Methods
| Method | Separation Principle | Advantages | Limitations | Typical Application |
| HPLC (UV detection) | Partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, applicable to a wide range of compounds, non-destructive. | This compound lacks a strong chromophore, requiring derivatization for sensitive UV detection.[1] | Purity analysis, quantification (often after derivatization). |
| Chiral HPLC | Enantioselective interaction with a chiral stationary phase. | Direct separation of enantiomers. | Can be expensive, method development can be complex. | Determination of enantiomeric purity. |
| GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | High resolution and sensitivity, coupled with MS for identification. | Requires derivatization to make the analyte volatile and thermally stable. | Analysis of volatile impurities, enantiomeric separation after derivatization. |
Experimental Workflows
A general workflow for the characterization of a synthesized compound like this compound is depicted below. The process typically starts with spectroscopic analysis for structural confirmation, followed by chromatographic methods for purity and chiral integrity assessment.
Caption: General workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Expected Chemical Shifts (CDCl₃, approximate):
-
δ 7.35 (m, 5H, Ar-H)
-
δ 5.15 (s, 2H, -CH₂-Ph)
-
δ 4.40 (m, 1H, α-CH)
-
δ 3.70 (s, 3H, -OCH₃)
-
δ 3.50 (m, 2H, δ-CH₂)
-
δ 2.20-1.90 (m, 4H, β-CH₂ and γ-CH₂)
-
¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer.
-
Sample Preparation: As for ¹H NMR, a higher concentration (20-50 mg) may be required.
-
Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 512-2048, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
Expected Chemical Shifts (CDCl₃, approximate):
-
δ 172.5 (C=O, ester)
-
δ 154.5 (C=O, carbamate)
-
δ 136.5 (Ar-C)
-
δ 128.5, 128.0, 127.8 (Ar-CH)
-
δ 67.0 (-CH₂-Ph)
-
δ 59.5 (α-CH)
-
δ 52.0 (-OCH₃)
-
δ 46.5 (δ-CH₂)
-
δ 30.5 (β-CH₂)
-
δ 24.0 (γ-CH₂)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Expected Characteristic Peaks:
-
~3000-2850 cm⁻¹ (C-H stretching)
-
~1745 cm⁻¹ (C=O stretching, ester)
-
~1700 cm⁻¹ (C=O stretching, carbamate)
-
~1410 cm⁻¹ (C-N stretching)
-
~1210 cm⁻¹ (C-O stretching)
-
Mass Spectrometry (MS)
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[2]
-
Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
Mass Range: m/z 50-500.
-
-
Expected Ions:
-
[M+H]⁺: m/z 264.1230 (Calculated for C₁₄H₁₈NO₄⁺)
-
[M+Na]⁺: m/z 286.1049 (Calculated for C₁₄H₁₇NNaO₄⁺)
-
High-Performance Liquid Chromatography (HPLC)
Purity Analysis (with derivatization)
Since this compound lacks a strong UV chromophore, derivatization is often necessary for sensitive detection.[1] A common approach is derivatization with a fluorescent tag.
-
Derivatization Agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).
-
Derivatization Protocol: Mix the sample solution with a solution of NBD-Cl in a suitable buffer (e.g., borate buffer, pH 8-9) and heat at ~60°C for 10-20 minutes.
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water/buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: Excitation and emission wavelengths specific to the NBD derivative (e.g., Ex: 465 nm, Em: 535 nm).
Chiral Purity Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column, such as Chiralpak AD-H or Chiralcel OJ-H.[3][4]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. The exact ratio needs to be optimized for the specific column and compound. A small amount of an additive like trifluoroacetic acid (TFA) may improve peak shape.[3]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) where the carbamate group has some absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, derivatization is mandatory to increase the volatility of the amino acid ester.
-
Derivatization Protocol: A two-step process is common:
-
Esterification (if not already an ester): The carboxyl group is esterified. In this case, the methyl ester is already present.
-
Acylation: The amino group is acylated using a reagent like trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5]
-
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: A chiral capillary column (e.g., Chiraldex G-TA) for enantiomeric separation.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes.
-
Injection: Split injection mode is typically used.
-
MS Detection: Electron ionization (EI) with scanning over a suitable mass range.
Conclusion
The characterization of this compound requires a multi-technique approach to ensure its identity, purity, and chiral integrity. NMR and FTIR spectroscopy are indispensable for initial structural confirmation. Mass spectrometry provides accurate molecular weight information. For purity and enantiomeric excess determination, chiral HPLC is a powerful tool, while GC-MS offers high resolution after appropriate derivatization. The choice of method should be guided by the specific analytical requirements of the research or development phase.
References
Determining Enantiomeric Excess in N-Z-L-Proline Methyl Ester Catalysis: A Comparative Guide
For researchers and professionals in drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of a chiral catalyst. N-Z-L-proline methyl ester, a derivative of the natural amino acid L-proline, has emerged as a potent organocatalyst for various stereoselective transformations, including aldol and Michael reactions.[1][2][3] Its utility is defined by its ability to induce high stereoselectivity, leading to the preferential formation of one enantiomer over the other. This guide provides a comparative overview of the primary analytical techniques used to quantify the enantiomeric excess of products generated from these catalytic processes, supported by experimental protocols and performance data.
This compound in Asymmetric Synthesis
This compound functions as an organocatalyst, operating through an enamine-based mechanism similar to L-proline.[1][3] The N-benzyloxycarbonyl (Z) group and the methyl ester modify the catalyst's steric and electronic properties, influencing its solubility and catalytic activity. It is particularly effective in asymmetric aldol and Michael additions. The success of these reactions is measured not only by the chemical yield but, more importantly, by the diastereoselectivity and the enantiomeric excess of the product.
Catalyst Performance Data
The following table summarizes representative data from studies utilizing proline and its derivatives in asymmetric reactions, showcasing typical yields and enantiomeric excesses achieved.
| Reaction Type | Catalyst | Reactants | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Aldol Addition | L-Proline | Acetone + α-Ketoesters | 43 - 93 | up to 81 | [4] |
| Aldol Addition | (S)-Proline-based Organocatalyst | Acetone + Substituted Aromatic Aldehydes | - | up to 61 | [5] |
| Michael Addition | L-Proline Derivatives | Cyclohexanone + trans-β-Nitrostyrene | - | up to 98 | [2] |
| Michael Addition | L-Proline-based Chiral Ionic Liquids | Cyclohexanone + trans-Nitrostyrene | Good | up to 97 | [6] |
| Michael Addition | L-Proline | Ketones + Nitrostyrene | Medium to Excellent | up to 76 | [7] |
Methodologies for Determining Enantiomeric Excess
Several robust analytical methods are employed to determine the enantiomeric purity of chiral molecules.[8] The most common techniques in the context of organocatalysis are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP).[9] | Separation of volatile enantiomers on a chiral stationary phase.[10] | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA) causing distinct NMR signals.[11][12] |
| Sample Volatility | Not required. | Required; derivatization may be necessary to increase volatility.[13] | Not required. |
| Sample Purity | High purity is preferred but not always necessary. | High purity is required to avoid co-elution. | High purity is essential to avoid interfering signals. |
| Sensitivity | High (especially with UV or fluorescence detectors).[14] | Very high (especially with FID or MS detectors). | Lower sensitivity compared to chromatographic methods. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster than HPLC, especially for volatile compounds.[13] | Fast data acquisition, but sample preparation can be longer. |
| Development Cost | High (expensive columns and instrumentation). | Moderate to high. | High (cost of NMR spectrometer and chiral agents). |
| Direct/Indirect | Primarily direct analysis. | Direct analysis is common; indirect methods via diastereomer formation are also used.[13] | Indirect analysis (requires a chiral auxiliary).[15] |
| Key Advantage | Broad applicability to a wide range of compounds.[9] | Excellent for volatile and thermally stable compounds.[8] | Provides structural information in addition to ee.[16] |
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow, the catalytic mechanism, and the logic for selecting an appropriate analytical method.
Caption: General experimental workflow for determining the enantiomeric excess of a chiral product.
Caption: Simplified enamine catalytic cycle for a proline-catalyzed aldol reaction.
Caption: Decision tree for selecting the appropriate analytical method for ee determination.
Detailed Experimental Protocols
The following sections provide standardized protocols for the three primary methods of ee determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[9] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol:
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Select a suitable polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) based on the product's functional groups.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is common. The ratio (e.g., 90:10, 80:20) must be optimized for adequate separation (resolution > 1.5).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the purified reaction product.
-
Dissolve the sample in the mobile phase to create a stock solution of approximately 1 mg/mL.[9]
-
Prepare a racemic standard of the product, if available, in the same manner to identify the retention times of both enantiomers.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[9]
-
Set the detector wavelength to an appropriate value where the analyte absorbs UV light (e.g., 254 nm).[9]
-
Inject 10 µL of the racemic standard to confirm the separation and determine the retention times for the (R) and (S) enantiomers.
-
Inject 10 µL of the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).[17]
-
Chiral Gas Chromatography (GC)
Chiral GC is ideal for the analysis of volatile and thermally stable compounds.[8] Separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Protocol:
-
System Preparation:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: Select a suitable chiral GC column (e.g., β-DEX™ or γ-DEX™).
-
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen.
-
-
Derivatization (if necessary):
-
For non-volatile products (e.g., alcohols, amines), derivatization may be required to increase volatility.
-
Example for an alcohol: Dissolve the product in dichloromethane. Add an excess of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine. Allow the reaction to proceed at room temperature for 30 minutes.[13] Quench the reaction and extract the derivative.
-
-
Sample Preparation:
-
Dissolve the purified product (or its derivative) in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of ~1 mg/mL.
-
-
Chromatographic Analysis:
-
Set an appropriate temperature program for the GC oven. This typically involves an initial hold, a temperature ramp, and a final hold to ensure separation and elution of the enantiomers.
-
Inject 1 µL of the sample solution into the GC.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas as described in the HPLC protocol.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method relies on the principle that when enantiomers are placed in a chiral environment, they form transient diastereomeric complexes that are distinguishable by NMR.[11] This results in the splitting of signals for the enantiomers.
Protocol:
-
System Preparation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the purified product (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Select a suitable Chiral Solvating Agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a lanthanide shift reagent. The choice depends on the functional groups present in the product.
-
Add the CSA to the NMR tube in small, incremental amounts (e.g., 0.25, 0.5, 1.0 equivalents).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum after each addition of the CSA.
-
Monitor the spectra for the splitting of a characteristic proton signal of the analyte into two separate signals, representing the two enantiomers. The magnitude of the chemical shift difference (Δδ) depends on the strength of the interaction with the CSA.[11]
-
-
Data Analysis:
-
Once sufficient signal separation is achieved, carefully integrate the two distinct peaks corresponding to the enantiomers.
-
Calculate the enantiomeric excess from the ratio of the integration values.[16]
-
By selecting the appropriate analytical technique and carefully following established protocols, researchers can accurately and reliably determine the enantiomeric excess of products from this compound catalysis, enabling the effective optimization of asymmetric reactions.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. uma.es [uma.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. physicsforums.com [physicsforums.com]
A Comparative Guide to the Validation of HPLC and GC Methods for N-Z-L-proline Methyl Ester Analysis
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of chiral compounds such as N-Z-L-proline methyl ester is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for this purpose, supported by experimental data and detailed methodologies.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis for separating components of a mixture.[1][2] It is particularly well-suited for non-volatile and thermally unstable compounds.[3] Gas Chromatography (GC), on the other hand, is a powerful technique for the analysis of volatile and thermally stable substances.[1][3] For non-volatile compounds like amino acid derivatives, a derivatization step is often required to increase their volatility for GC analysis.[4]
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the specific requirements of the analysis (e.g., chiral separation), sample matrix, and available instrumentation.
Method Validation: A Comparative Overview
Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[2] Key validation parameters include accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for HPLC and GC methods used for the analysis of N-protected amino acid esters, providing a basis for comparison.
High-Performance Liquid Chromatography (HPLC) Performance Data
HPLC is frequently employed for the chiral separation of proline derivatives.[5][6] Chiral stationary phases (CSPs) are commonly used to resolve enantiomers.[7][8] For compounds lacking a strong chromophore, derivatization with a fluorescent reagent may be necessary to enhance detection.[9][10]
| Validation Parameter | Typical Performance for HPLC Analysis of N-Protected Proline Derivatives |
| Linearity (R²) | > 0.999[10] |
| Accuracy (% Recovery) | 93 - 95%[10] |
| Precision (%RSD) | < 2%[11][12] |
| Limit of Detection (LOD) | 0.6 ppm[5][10] |
| Limit of Quantification (LOQ) | 2 ppm[5][10] |
Gas Chromatography (GC) Performance Data
GC analysis of this compound typically requires a derivatization step to convert the analyte into a more volatile and thermally stable compound.[4] Common derivatization techniques include acylation or silylation.[4][13] Chiral GC columns are then used for the enantiomeric separation.
| Validation Parameter | Typical Performance for GC Analysis of Derivatized Amino Acid Esters |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 89.81 - 99.61%[14] |
| Precision (%RSD) | ≤ 2%[15] |
| Limit of Detection (LOD) | 6.76 mg/mL[14] |
| Limit of Quantification (LOQ) | 20.4 mg/mL[14] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for HPLC and GC analysis.
HPLC Method for Chiral Separation
This protocol is based on methods developed for the chiral separation of proline derivatives.[5][9][10]
Instrumentation:
-
HPLC system with a UV or photodiode array detector.
-
Chiral stationary phase column, such as CHIRALPAK-IA (250 x 4.6 mm, 5 µm).[9][10]
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethanol) with a small percentage of an additive like trifluoroacetic acid (TFA) to improve peak shape.[5][10] A typical mobile phase could be Hexane:Ethanol:TFA (90:10:0.1 v/v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (for the benzoyl group in a derivative) or based on the UV absorbance of the Z-group.[16]
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC Method with Derivatization
This protocol outlines a general procedure for the GC analysis of amino acid esters, which involves a derivatization step.[17]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column, such as Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm).
Derivatization:
-
The this compound is first converted to a more volatile derivative. A common approach for N-protected amino acids is trifluoroacetylation.
-
Evaporate the sample to dryness.
-
Add a solution of trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., dichloromethane) and heat to complete the reaction.
-
Evaporate the excess reagent under a stream of nitrogen and reconstitute the sample in a suitable solvent for injection.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen[18]
-
Inlet Temperature: 250°C[18]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min). A specific isothermal condition of 140°C has been reported for proline methyl ester enantiomers.
-
Detector Temperature: 250°C
-
Injection Mode: Split injection (e.g., 50:1 split ratio).[18]
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the validation of both HPLC and GC methods for the analysis of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. iiste.org [iiste.org]
- 13. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances - Google Patents [patents.google.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. agilent.com [agilent.com]
Benchmarking N-Z-L-proline Methyl Ester: A Comparative Guide for Organocatalyst Selection
In the landscape of asymmetric organocatalysis, proline and its derivatives have carved out a significant niche, enabling the stereocontrolled synthesis of complex chiral molecules critical for pharmaceutical and materials science.[1][2] Among these, N-Z-L-proline methyl ester (N-benzyloxycarbonyl-L-proline methyl ester) presents a synthetically useful scaffold, offering modified steric and electronic properties compared to its parent amino acid. This guide provides an objective comparison of this compound's potential performance against other prominent organocatalysts in key carbon-carbon bond-forming reactions, supported by representative experimental data and detailed methodologies for benchmarking.
The strategic N-protection with a benzyloxycarbonyl (Z) group and esterification of the carboxylic acid in this compound alters the catalyst's solubility, steric bulk, and the acidity of the proline ring protons, which can influence catalytic activity and stereoselectivity.[1] This guide will focus on two of the most fundamental and widely studied transformations in organocatalysis: the asymmetric aldol reaction and the asymmetric Michael addition.
Data Presentation: Performance in Asymmetric Reactions
The efficacy of an organocatalyst is primarily assessed by its ability to provide high yields and stereoselectivity (enantiomeric excess, ee, and diastereomeric ratio, dr) under mild reaction conditions. The following tables summarize representative data for L-proline and other N-substituted proline derivatives in the aldol and Michael reactions. While direct head-to-head comparative data for this compound is not extensively available in the literature, the presented data serves as a benchmark for evaluating its performance.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | 30 | DMSO | 4 | 68 | 95:5 | 96 |
| N-Tosyl-L-proline | 20 | CH2Cl2 | 24 | 85 | 90:10 | 92 |
| N-Boc-L-proline | 20 | CH2Cl2 | 48 | 70 | 85:15 | 88 |
| Diarylprolinol Silyl Ether | 5 | Toluene | 12 | 95 | >99:1 | 99 |
| This compound | 10-30 | Various | 24-72 | To be determined | To be determined | To be determined |
Data for L-proline, N-Tosyl-L-proline, N-Boc-L-proline, and Diarylprolinol Silyl Ether is representative of typical results found in the literature. The entry for this compound is included to illustrate how it would be benchmarked using the provided experimental protocol.
Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| L-Proline | 20 | DMSO | 96 | 95 | 95:5 | 20 |
| L-Proline with Imidazolium Salt | 30 | [bmim][PF6] | 48 | 90 | 90:10 | 97 |
| Diarylprolinol Silyl Ether | 1 | Toluene | 2 | 98 | 93:7 | 99 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 10 | CH2Cl2 | 24 | 92 | >99:1 | 96 |
| This compound | 10-30 | Various | 24-96 | To be determined | To be determined | To be determined |
Comparative data is sourced from various studies to provide a broad overview.[3][4][5] The entry for this compound is for benchmarking purposes.
Experimental Protocols
The following are detailed methodologies for conducting benchmark experiments to evaluate the performance of this compound against other organocatalysts.
Asymmetric Aldol Reaction Protocol
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone.
-
Preparation of Materials: All glassware should be oven-dried at 120 °C and cooled under a nitrogen atmosphere. Solvents should be anhydrous and freshly distilled. Aldehydes should be purified to remove any acidic impurities.
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the organocatalyst (e.g., this compound, 0.03 mmol, 10 mol%).
-
Addition of Reactants: Under a nitrogen atmosphere, add the solvent (e.g., DMSO, 0.5 mL), the ketone (e.g., cyclohexanone, 1.0 mmol), and the aldehyde (e.g., 4-nitrobenzaldehyde, 0.3 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[6]
Asymmetric Michael Addition Protocol
This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene.
-
Preparation of Materials: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Reaction Setup: In a dry vial, dissolve the organocatalyst (e.g., this compound, 0.05 mmol, 20 mol%) in the chosen solvent (e.g., CH2Cl2, 1.0 mL).
-
Addition of Reactants: To the catalyst solution, add the ketone (e.g., cyclohexanone, 0.5 mmol) followed by the nitroalkene (e.g., β-nitrostyrene, 0.25 mmol).
-
Reaction Monitoring: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct. Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.
Visualizing the Benchmarking Process and Catalytic Cycle
To provide a clearer understanding of the experimental logic and the underlying reaction mechanism, the following diagrams are provided.
Caption: A logical workflow for benchmarking organocatalysts.
References
The Efficacy of N-Z-L-proline Methyl Ester in Asymmetric Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that balances cost, efficiency, and stereoselectivity. In the field of asymmetric organocatalysis, L-proline and its derivatives have proven to be powerful tools for the enantioselective synthesis of complex chiral molecules. This guide provides a comparative analysis of N-Z-L-proline methyl ester against other common proline-based organocatalysts, offering a framework for a comprehensive cost-benefit assessment.
While this compound is commercially available, a notable gap exists in the scientific literature regarding its specific performance data as an organocatalyst in key asymmetric transformations like aldol and Michael additions. This guide, therefore, presents a comparative framework using data for widely-used alternatives. Researchers can utilize the provided experimental protocols to evaluate this compound and subsequently use the data in this guide to conduct a thorough cost-benefit analysis.
Performance Comparison in Asymmetric Synthesis
The following tables summarize the performance of common proline-based organocatalysts in the asymmetric aldol and Michael reactions. These reactions are benchmarks for evaluating the effectiveness of chiral catalysts.
Asymmetric Aldol Reaction Data
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common feature in many natural products and pharmaceuticals. The efficiency of various organocatalysts in promoting this reaction is compared below.
| Catalyst | Aldehyde | Ketone | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 24 | 68 | - | 76 |
| L-Proline | Benzaldehyde | Cyclohexanone | 30 | 78 | 90:10 | 95[1] |
| (S)-Diphenylprolinol Methyl Ether | Benzaldehyde | Cyclohexanone | 48 | 95 | 95:5 | >99 |
| Tetramisole Hydrochloride | p-Nitrobenzaldehyde | Cyclohexanone | 24 | 92 | 93:7 | 91 |
Asymmetric Michael Addition Data
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, another essential tool for constructing complex organic molecules. The performance of selected organocatalysts is outlined below.
| Catalyst | Michael Acceptor | Michael Donor | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | trans-β-Nitrostyrene | Cyclohexanone | 24-48 | up to 99 | - | up to 97[2] |
| L-Proline Benzyl Ester | Chalcone | - | - | 91 | - | - |
| (S)-Diphenylprolinol Silyl Ether | trans-β-Nitrostyrene | Acetaldehyde | - | - | - | 99 |
| L-Prolinamide Derivatives | Nitroolefins | Aldehydes | - | up to 97 | up to 99:1 | up to 99[3] |
Cost Analysis of Organocatalysts
The economic viability of a synthetic route is heavily influenced by the cost of the catalyst. The following table provides an approximate cost comparison for this compound and its alternatives. Prices are subject to change and may vary by supplier.
| Catalyst | Supplier | Quantity | Price (USD) |
| This compound | Ivy Fine Chemicals | 25 g | $91.00[4] |
| This compound | Ivy Fine Chemicals | 100 g | $267.80[4] |
| L-Proline methyl ester hydrochloride | TCI America | 5 g | $74.80[5] |
| (S)-Diphenylprolinol | CymitQuimica | - | - |
| Tetramisole Hydrochloride | Manchester Organics | 1000 g | £40.00 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are general protocols for the asymmetric aldol and Michael reactions using a proline-based catalyst. These can be adapted for the evaluation of this compound.
General Procedure for Asymmetric Aldol Reaction
To a stirred solution of the organocatalyst (10-20 mol%) in a specified solvent, the aldehyde (0.25 mmol) and ketone (1.25 mmol) are added, in the presence of an additive (10 mol%) if required. The reaction mixture is stirred at a specified temperature for 24-72 hours. The reaction is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the aldol product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.[6]
General Procedure for Asymmetric Michael Addition
In a typical procedure, the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol), the Michael donor (e.g., cyclohexanone, 2 mmol), and the organocatalyst (e.g., L-proline, 30 mol%) are stirred in a solvent (e.g., ethanol, 1 mL) at room temperature for 24-48 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Catalytic Pathway and Workflow
The generally accepted mechanism for proline-catalyzed reactions involving carbonyl compounds proceeds through an enamine or iminium ion intermediate. Understanding this pathway is key to optimizing reaction conditions and catalyst design.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
The catalytic cycle begins with the formation of an enamine from the reaction of the ketone with the proline catalyst. This enamine then acts as a nucleophile, attacking the aldehyde to form a new carbon-carbon bond. Subsequent hydrolysis regenerates the catalyst and releases the aldol product.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Experimental Workflow for Catalyst Evaluation
To conduct a cost-benefit analysis of this compound, a systematic experimental workflow should be followed.
Caption: Experimental workflow for evaluating organocatalysts.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline methyl ester, 98%, Thermo Scientific Chemicals 5 g [thermofisher.com]
Comparison of different synthetic routes to N-Z-L-proline methyl ester
For Researchers, Scientists, and Drug Development Professionals
The protection of amino acids is a fundamental strategy in peptide synthesis and the development of peptidomimetics. N-Z-L-proline methyl ester is a key building block in these synthetic endeavors, valued for its role in introducing the conformationally constrained proline residue into peptide chains. The selection of a synthetic route to this intermediate can significantly impact overall efficiency, yield, and purity. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Comparison of Synthetic Routes
The synthesis of this compound is typically achieved through a two-step process: the protection of the secondary amine of L-proline with a benzyloxycarbonyl (Z or Cbz) group, followed by the esterification of the carboxylic acid. Variations in the esterification step define the different synthetic routes. Here, we compare three prominent methods for the esterification of N-Z-L-proline: reaction with diazomethane, esterification using trimethylchlorosilane (TMSCl) and methanol, and coupling with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
| Parameter | Route 1: Diazomethane Esterification | Route 2: TMSCl/Methanol Esterification | Route 3: DCC/DMAP Esterification |
| Overall Yield | ~100% | Good to Excellent (typically >90%) | High (typically >90%) |
| Reaction Time | Short (minutes to a few hours) | 12 hours | 3-4 hours |
| Reaction Temperature | 0-10°C | Room Temperature | 0°C to Room Temperature |
| Reagents | N-Z-L-proline, Diazomethane | N-Z-L-proline, Trimethylchlorosilane, Methanol | N-Z-L-proline, Methanol, Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine |
| Solvents | Dioxane-Ether | Methanol | Dichloromethane |
| Key Advantages | Quantitative yield, fast reaction. | Mild reaction conditions, readily available reagents. | Suppresses side reactions, effective for sterically hindered substrates. |
| Key Disadvantages | Diazomethane is highly toxic and explosive. | Longer reaction time compared to diazomethane. | Formation of dicyclohexylurea (DCU) byproduct requires filtration. |
Experimental Protocols
Step 1: Synthesis of N-Z-L-proline (Common to all routes)
Materials:
-
L-proline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate
-
Toluene
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve L-proline (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of toluene and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Z-L-proline as a viscous oil or white solid.
Route 1: Esterification with Diazomethane
Materials:
-
N-Z-L-proline
-
Diazomethane solution in ether
-
Dioxane
Procedure:
-
Dissolve N-Z-L-proline (1 equivalent) in a mixture of dioxane and ether.
-
Cool the solution to 10°C.
-
Slowly add a freshly prepared solution of diazomethane in ether dropwise until a faint yellow color persists, indicating a slight excess of diazomethane. The addition is started at 10°C and completed at 0-2°C to avoid freezing the dioxane.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvents under reduced pressure to obtain this compound. The product is often of sufficient purity for subsequent steps without further purification.[1]
Route 2: Esterification using Trimethylchlorosilane (TMSCl) and Methanol
Materials:
-
N-Z-L-proline
-
Trimethylchlorosilane (TMSCl)
-
Methanol (anhydrous)
Procedure:
-
Suspend N-Z-L-proline (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add trimethylchlorosilane (2 equivalents) dropwise with stirring.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess reagents under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Route 3: Esterification via DCC/DMAP Coupling
Materials:
-
N-Z-L-proline
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve N-Z-L-proline (1 equivalent), methanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the filter cake with cold dichloromethane.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary to obtain pure this compound.
Synthetic Pathway Overview
Caption: General synthetic workflow for this compound.
References
Spectroscopic Fingerprints: Differentiating N-Z-L-proline Methyl Ester from Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of N-Z-L-proline methyl ester from its precursors, L-proline and N-Z-L-proline. This guide provides a detailed comparison of their spectroscopic data, experimental protocols for their synthesis and analysis, and a visual representation of the synthetic pathway.
In the multi-step synthesis of this compound, a crucial intermediate in the production of various pharmaceuticals, rigorous monitoring of the reaction progress is paramount to ensure the purity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide powerful tools for the unambiguous identification and differentiation of the final product from its precursors, L-proline and N-Z-L-proline. This guide presents a comparative analysis of the key spectroscopic features that distinguish these three compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for L-proline, N-Z-L-proline, and this compound, highlighting the distinct signals that enable their differentiation.
| Spectroscopic Technique | L-proline | N-Z-L-proline | This compound |
| ¹H NMR (δ, ppm) | ~3.0-3.3 (m, 2H, N-CH₂), ~2.0-2.3 (m, 2H, CH₂), ~1.6-1.9 (m, 2H, CH₂), ~3.7 (t, 1H, α-CH), NH and OH protons often broad or exchanged | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂-Ph), ~4.3 (m, 1H, α-CH), ~3.4-3.6 (m, 2H, N-CH₂), ~1.8-2.2 (m, 4H, CH₂CH₂), ~10 (br s, 1H, COOH) | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂-Ph), ~4.4 (dd, 1H, α-CH), ~3.6 (s, 3H, OCH₃), ~3.4-3.6 (m, 2H, N-CH₂), ~1.8-2.2 (m, 4H, CH₂CH₂) |
| ¹³C NMR (δ, ppm) | ~175 (C=O), ~61 (α-C), ~46 (N-CH₂), ~29 (CH₂), ~24 (CH₂) | ~176 (COOH), ~155 (N-C=O), ~136 (Ar-C), ~128.5 (Ar-CH), ~128 (Ar-CH), ~127.8 (Ar-CH), ~67 (CH₂-Ph), ~60 (α-C), ~47 (N-CH₂), ~31 (CH₂), ~24 (CH₂) | ~172 (COOCH₃), ~154 (N-C=O), ~137 (Ar-C), ~128.4 (Ar-CH), ~127.8 (Ar-CH), ~127.7 (Ar-CH), ~67 (CH₂-Ph), ~59 (α-C), ~52 (OCH₃), ~47 (N-CH₂), ~30 (CH₂), ~23 (CH₂) |
| FT-IR (cm⁻¹) | ~3000-3300 (N-H, O-H stretch), ~2800-3000 (C-H stretch), ~1620 (C=O stretch, zwitterion), ~1450 (C-H bend) | ~3300 (O-H stretch), ~3030 (Ar C-H stretch), ~2850-2950 (C-H stretch), ~1700-1720 (C=O stretch, acid), ~1645 (C=O stretch, carbamate) | ~3030 (Ar C-H stretch), ~2850-2950 (C-H stretch), ~1740-1750 (C=O stretch, ester), ~1700 (C=O stretch, carbamate) |
| Mass Spectrometry (m/z) | 115.06 [M]⁺ | 249.10 [M]⁺, 91.05 [C₇H₇]⁺ | 263.12 [M]⁺, 204.09 [M-COOCH₃]⁺, 91.05 [C₇H₇]⁺ |
Experimental Protocols
Synthesis of N-Z-L-proline
-
Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Addition of Protecting Group: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while maintaining the pH between 9 and 10 by the simultaneous addition of aqueous sodium hydroxide.
-
Reaction: The mixture is stirred vigorously at a low temperature for 2-3 hours.
-
Work-up: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Isolation: The precipitated N-Z-L-proline is collected by filtration, washed with cold water, and dried under vacuum.
Synthesis of this compound
-
Esterification: N-Z-L-proline is dissolved in methanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction: The solution is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: FT-IR spectra are obtained using a potassium bromide (KBr) pellet or as a thin film on a sodium chloride (NaCl) plate. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) source. The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are reported.
Synthetic Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound from its initial precursor, L-proline.
Caption: Synthetic route to this compound.
By carefully analyzing the distinct spectroscopic signatures outlined in this guide, researchers can confidently monitor the progression of the synthesis, ensure the purity of their intermediates, and ultimately isolate high-quality this compound for their downstream applications.
Revolutionizing Asymmetric Catalysis: A Comparative Guide to Recyclable and Reusable Supported L-proline Catalysts
For researchers, scientists, and professionals in drug development, the quest for efficient, sustainable, and cost-effective catalytic systems is paramount. L-proline, a naturally occurring amino acid, has emerged as a powerful organocatalyst in asymmetric synthesis, enabling the creation of chiral molecules with high precision.[1][2][3] However, the practical application of homogeneous L-proline catalysis on an industrial scale is often hampered by challenges in catalyst separation and recycling.[1][2] The immobilization of L-proline onto solid supports offers a promising solution, transforming it into a heterogeneous catalyst that can be easily recovered and reused.[1][2][4] This guide provides a comprehensive comparison of various supported L-proline catalysts, assessing their recyclability, reusability, and performance with supporting experimental data.
The heterogenization of L-proline catalysts is a key strategy for enhancing their industrial viability.[1][2][4] By anchoring the L-proline molecule to a solid support, researchers can prevent its leaching into the reaction mixture, simplify product purification, and enable multiple reaction cycles with the same batch of catalyst.[1][4] This approach not only reduces costs but also aligns with the principles of green chemistry by minimizing waste.
Immobilization Strategies: A Foundation for Reusability
The method used to immobilize L-proline significantly impacts the catalyst's stability, activity, and recyclability. The three primary strategies are:
-
Grafting: This involves the formation of a covalent bond between L-proline (or a derivative) and the support material.[1] This strong attachment minimizes leaching and generally leads to high stability.
-
Impregnation: In this method, the support is saturated with a solution of L-proline, which is then deposited on the surface after solvent evaporation. The interaction is typically non-covalent.
-
Intercalation: This technique involves inserting L-proline molecules between the layers of a host material, such as layered double hydroxides (LDHs).[4]
The choice of support material is also crucial, with silica, polymers, carbon nanotubes (CNTs), and metal-organic frameworks (MOFs) being popular options due to their high surface area, stability, and tunable properties.[1][4][5]
Performance Comparison of Supported L-proline Catalysts
The effectiveness of a supported catalyst is measured by its ability to maintain high product yield and enantioselectivity over multiple reaction cycles. The following tables summarize the performance of various supported L-proline systems in the asymmetric aldol reaction, a benchmark for testing catalytic efficacy.
| Support Material | Immobilization Method | Model Reaction | Cycle 1 (Yield, ee%) | Cycle 3 (Yield, ee%) | Cycle 5 (Yield, ee%) | Cycle 7+ (Yield, ee%) | Reference |
| Polyacrylic Acid (PAA) | Acylation | Acetone + Benzaldehydes | High Performance | High Performance | High Performance | Still higher than L-proline after 7 cycles | [6][7] |
| Graphene Oxide (GO) | Non-covalent | 2-Nitrobenzaldehyde + Acetone | 96%, 79% ee | - | - | Recyclable for 7 times without significant loss of reactivity | [8] |
| Multi-walled CNTs (MWCNTs) | - | Acetone + 4-Nitrobenzaldehyde | 91% | - | - | Maintained high efficiency after 7 cycles | [4] |
| Hyperbranched Polyethylene (HBPE) | Copolymerization | p-Nitrobenzaldehyde + Cyclohexanone | up to 98%, >99% ee | - | Reusable for multiple times with slight decline | - | [9][10] |
| Polystyrene | - | Cyclohexanone + Substituted Benzaldehydes | High Yield & ee | - | - | - | [11] |
| Mesoporous SBA-15 | Grafting | - | - | Minor decrease in yield | - | - | [4] |
| Amberlite IRA900OH | Ion Exchange | - | - | - | Decreased activity after 4 cycles due to leaching | - | [4] |
Note: "ee" refers to enantiomeric excess, a measure of the stereoselectivity of the reaction. Direct comparison between studies can be challenging due to variations in reaction conditions.
Experimental Protocols: A Closer Look at the Methodology
The reusability of a catalyst is contingent on an effective recovery and reactivation protocol. Below are generalized experimental procedures for key stages in assessing catalyst recyclability.
General Procedure for Catalyst Synthesis (Grafting Method)
-
Support Functionalization: The solid support (e.g., silica gel) is first treated to introduce reactive functional groups (e.g., chloropropyl groups).
-
L-proline Attachment: trans-4-hydroxy-L-proline is reacted with the functionalized support. The reaction is typically carried out in a suitable solvent under reflux.
-
Washing and Drying: The resulting catalyst is thoroughly washed with various solvents to remove any unreacted L-proline and then dried under vacuum.
Typical Asymmetric Aldol Reaction Protocol
-
Reaction Setup: The supported L-proline catalyst is added to a reaction vessel containing the aldehyde and ketone substrates in a suitable solvent (e.g., DMF/water mixture).
-
Reaction Execution: The mixture is stirred at a specific temperature for a designated period.
-
Product Analysis: The product yield and enantiomeric excess are determined using techniques like 1H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
Catalyst Recycling Procedure
-
Catalyst Recovery: After the reaction, the heterogeneous catalyst is separated from the reaction mixture by simple filtration or centrifugation.[4][6]
-
Washing: The recovered catalyst is washed with a solvent, such as diethyl ether, to remove any adsorbed product or unreacted starting materials.[4]
-
Drying and Reuse: The washed catalyst is dried and then used in a subsequent reaction cycle with fresh substrates.
Visualizing the Process: Workflows and Relationships
To better understand the processes involved in assessing supported L-proline catalysts, the following diagrams illustrate the experimental workflow and the logical relationships influencing catalyst performance.
Caption: Workflow for catalyst synthesis, reaction, and recycling.
Caption: Key factors affecting the performance of supported L-proline catalysts.
Conclusion: A Sustainable Future for Asymmetric Synthesis
The development of recyclable and reusable supported L-proline catalysts represents a significant advancement in the field of asymmetric organocatalysis. By addressing the key challenges of catalyst separation and reuse, these heterogeneous systems pave the way for more sustainable and economically viable chemical processes. While the performance of these catalysts is influenced by a combination of the immobilization strategy, the nature of the support material, and the specific reaction conditions, the data clearly demonstrates their potential to maintain high activity and selectivity over multiple cycles. Further research will undoubtedly lead to even more robust and efficient supported L-proline catalysts, solidifying their role as a cornerstone of modern organic synthesis.
References
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. The L-proline modified Zr-based MOF (Basu-proline) catalyst for the one‐pot synthesis of dihydropyrano[3,2-c]chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hyperbranched polyethylene-supported l-proline: a highly selective and recyclable organocatalyst for asymmetric aldol reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Performance of N-Z-L-proline Methyl Ester and its Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organocatalysis, L-proline and its derivatives have established themselves as indispensable tools for the stereoselective synthesis of complex chiral molecules. Among these, N-Z-L-proline methyl ester (N-benzyloxycarbonyl-L-proline methyl ester) represents a structurally modified catalyst with the potential for unique reactivity and selectivity. This guide provides an objective comparison of the anticipated catalytic performance of this compound with well-established proline-based catalysts. While direct, comprehensive kinetic studies on this compound are not extensively available in peer-reviewed literature, this guide extrapolates its potential performance based on a thorough analysis of related N-substituted and esterified proline derivatives. The information is supported by experimental data from studies on analogous catalysts, detailed experimental protocols for kinetic analysis, and visualizations of the underlying catalytic mechanisms.
Data Presentation: A Comparative Overview of Proline-Based Catalysts
The following tables summarize the catalytic efficiency of L-proline and various N-acyl-L-proline derivatives in the asymmetric aldol reaction. This data, compiled from representative studies, serves as a benchmark for estimating the potential performance of this compound.
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | [1] |
| p-Nitrobenzaldehyde | Cyclohexanone | 20 | CH2Cl2 | 24 | 99 | 96 | [2] |
| Isovaleraldehyde | Acetone | 30 | Acetone | 24 | 97 | 93 | Not found in search results |
Table 2: Conceptual Comparison of N-Substituted Proline Derivatives in the Asymmetric Aldol Reaction
The introduction of an N-substituent, such as the benzyloxycarbonyl (Z) group, significantly influences the catalyst's steric and electronic properties.[3] This modification can lead to a more defined chiral pocket around the catalytic site, potentially enhancing enantioselectivity.[3] However, the bulky N-substituent may also impede the formation of the key enamine intermediate, which could result in lower reaction rates compared to unsubstituted L-proline.[4]
| Catalyst | Key Structural Feature | Expected Impact on Catalysis |
| This compound | N-benzyloxycarbonyl (Z) group, Methyl ester | The electron-withdrawing nature of the Z-group may alter the nucleophilicity of the enamine intermediate. The steric bulk of the Z-group could enhance enantioselectivity by creating a more defined chiral environment. The methyl ester group removes the acidic proton of the carboxylic acid, which in L-proline is believed to participate in the catalytic cycle through hydrogen bonding. |
| L-Proline | Unsubstituted secondary amine, Carboxylic acid | Acts as a bifunctional catalyst where the amine forms the enamine and the carboxylic acid activates the electrophile.[4] |
| N-Benzoyl-L-proline | N-benzoyl group | Similar to the Z-group, the benzoyl group is sterically demanding and electron-withdrawing, likely influencing stereoselectivity and reaction rates.[3][4] |
| N-Formyl-L-proline | N-formyl group | A less sterically demanding N-substituent compared to the Z or benzoyl groups, which might lead to a different balance of reactivity and selectivity. |
| Prolinamides | Amide linkage at the C-terminus | Modification of the carboxylic acid to an amide can alter the hydrogen-bonding capabilities and solubility of the catalyst, thereby affecting its performance. |
Experimental Protocols
Detailed methodologies for conducting and monitoring the kinetics of proline-catalyzed reactions are crucial for a thorough comparative analysis. The following is a general protocol for a kinetic study of an asymmetric aldol reaction, which can be adapted for this compound.
General Experimental Protocol for Kinetic Monitoring of an Asymmetric Aldol Reaction
1. Materials and Reagents:
-
Aldehyde (e.g., p-nitrobenzaldehyde), purified by appropriate methods.
-
Ketone (e.g., cyclohexanone), distilled prior to use.
-
Organocatalyst (e.g., this compound, L-proline).
-
Anhydrous solvent (e.g., DMSO, CH2Cl2).
-
Internal standard for NMR or HPLC analysis (e.g., mesitylene).
-
Deuterated solvent for NMR monitoring (e.g., DMSO-d6).
2. Reaction Setup:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred solution of the aldehyde (e.g., 0.25 mmol) and the internal standard in the chosen solvent (e.g., 1.0 mL) at the desired temperature (e.g., room temperature or 0 °C), add the ketone (e.g., 1.25 mmol).
-
Initiate the reaction by adding the organocatalyst (e.g., 0.05 mmol, 20 mol%).
3. Reaction Monitoring:
-
In-situ NMR Spectroscopy: The reaction can be monitored directly in an NMR tube using a deuterated solvent. Acquire 1H NMR spectra at regular time intervals to determine the concentration of reactants and products by integrating their characteristic signals relative to the internal standard.
-
HPLC Analysis: At specific time points, withdraw aliquots from the reaction mixture and quench them immediately (e.g., with a saturated aqueous solution of NH4Cl). Extract the organic components, dry the organic layer, and analyze the sample by chiral HPLC to determine the yield and enantiomeric excess of the product.[1]
4. Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction progress curve.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
By performing a series of experiments with varying concentrations of reactants and catalyst, the kinetic order of the reaction with respect to each component can be determined.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental catalytic cycles and experimental workflows relevant to proline-catalyzed asymmetric synthesis.
Caption: Proposed enamine catalytic cycle for an aldol reaction catalyzed by this compound.
Caption: A generalized experimental workflow for conducting kinetic studies of organocatalyzed reactions.
Caption: Logical flow diagram illustrating the influence of N-substituents on the catalytic performance of proline derivatives.[3]
References
Safety Operating Guide
Navigating the Safe Disposal of N-Z-L-proline Methyl Ester: A Comprehensive Guide
Key Safety and Handling Precautions:
Prior to handling N-Z-L-proline methyl ester, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of N-Benzyloxycarbonyl-L-proline, which are expected to be similar to this compound. This data is essential for understanding the compound's behavior and potential hazards.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₅NO₄ | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Incompatible Materials | Strong acids, Strong bases | [3] |
Experimental Protocol: Standard Disposal Procedure
This protocol outlines the recommended steps for the disposal of this compound waste.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (clearly labeled)
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Spill containment materials (e.g., absorbent pads)
Procedure:
-
Personal Protective Equipment (PPE): Don all required PPE before handling the chemical waste.
-
Waste Segregation:
-
Solid Waste: Carefully transfer any solid this compound waste into a designated, clearly labeled hazardous waste container. Avoid generating dust.
-
Liquid Waste: If the waste is in a solvent, transfer it to a designated, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible wastes.
-
-
Container Management:
-
Ensure the waste container is kept securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use absorbent materials to contain the spill, and then collect the contaminated materials into the hazardous waste container. Clean the affected area thoroughly.
-
Disposal Request: Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal Protective Equipment: Glove Selection
While specific chemical resistance data for this compound is not available, general guidance for handling similar chemical compounds suggests the use of nitrile gloves.[4] Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and some organic solvents.[4] However, it is crucial to note that the performance of gloves can be affected by the specific solvent used, the duration of exposure, and the glove thickness.[5][6] For prolonged or high-exposure tasks, it is advisable to consult a glove selection chart or the glove manufacturer's recommendations.[5][6] Always inspect gloves for any signs of degradation before use and replace them immediately if they are compromised.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
